molecular formula C5H12ClNO2 B555793 Methyl 2-aminoisobutyrate hydrochloride CAS No. 15028-41-8

Methyl 2-aminoisobutyrate hydrochloride

カタログ番号: B555793
CAS番号: 15028-41-8
分子量: 153.61 g/mol
InChIキー: NVWZNEDLYYLQJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-aminoisobutyrate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-amino-2-methylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Alanine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 2-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,6)4(7)8-3;/h6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZNEDLYYLQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532515
Record name Methyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-41-8
Record name α-Aminoisobutyric acid methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15028-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-methylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisobutyrate hydrochloride, also known as methyl α-aminoisobutyrate hydrochloride, is a non-proteinogenic amino acid ester derivative. It serves as a valuable biochemical reagent in life science research, particularly in studies related to amino acid transport systems.[1][2] Its structural rigidity, owing to the gem-dimethyl group, makes its parent amino acid, 2-aminoisobutyric acid (Aib), a strong helix inducer in peptides.[3] This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2][4] It is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid.

Quantitative Data Summary

The core physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 15028-41-8[1][2][5][6]
Molecular Formula C₅H₁₂ClNO₂[4][5][6]
Molecular Weight 153.61 g/mol [2][4][5][6][7]
Appearance White to off-white crystalline solid/powder[2][4]
Melting Point ~185°C (with decomposition)[1][2][8]
Purity ≥95% to ≥99% (commercially available)[1][5]
Solubility Slightly soluble in water.[1][2][8] Soluble in DMSO (100 mg/mL with ultrasonic treatment).[4][9] Sparingly soluble in methanol (B129727).[2][1][2][4][8][9]
InChI Key NVWZNEDLYYLQJC-UHFFFAOYSA-N[1][2][5]

Experimental Protocols

This section details methodologies for the synthesis, preparation of experimental solutions, and analysis of this compound.

Synthesis Protocols

Several methods are reported for the synthesis of this compound.

This is a common and high-yielding method for the esterification of the parent amino acid.

Procedure:

  • Suspend 2-amino-2-methylpropionic acid (10 g, 96.9 mmol) in methanol (330 ml) in a reaction vessel.[2]

  • Cool the mixture in an ice bath.[2]

  • Slowly add thionyl chloride (17.68 ml, 242.25 mmol) dropwise to the cooled suspension.[2]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[2]

  • Remove the solvent by vacuum distillation.[2]

  • Dry the resulting residue in an oven at 60°C to yield methyl 2-amino-2-methylpropionate hydrochloride as a white solid (yields of up to 98% have been reported).[2]

This method provides a convenient room temperature synthesis.

Procedure:

  • Place the amino acid (0.1 mol) in a round-bottom flask.[10]

  • Slowly add freshly distilled chlorotrimethylsilane (B32843) (0.2 mol) and stir the mixture.[10]

  • Add methanol (100 mL) to the mixture and continue stirring at room temperature.[10]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[10]

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product.[10]

Preparation of Solutions for In Vitro and In Vivo Experiments

For reliable experimental results, it is crucial to prepare clear and stable solutions. Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 6 months or -20°C for 1 month.[4] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4]

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.[4]

  • Add 50 µL of Tween-80 and mix again.[4]

  • Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Procedure:

  • Prepare a stock solution in DMSO as described above.

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil and mix thoroughly until a clear solution is achieved.[4]

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The expected signals for the product are consistent with its structure.[2] For example, in DMSO-d6, characteristic peaks would be observed for the amine protons, the methyl ester protons, and the gem-dimethyl protons.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[11] A reversed-phase column with a suitable mobile phase gradient can be used for separation and quantification.[11]

Biological Activity and Applications

The primary application of this compound in research is as a specific substrate for amino acid transport systems.[1][2] This allows for the study and characterization of these transport mechanisms in various biological systems.

While this compound itself is not directly implicated in specific signaling pathways in the available literature, its parent compound, 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid known to be a potent helix inducer in peptides.[3] This property is attributed to the steric constraints imposed by the gem-dimethyl group. Oligomers of Aib are known to form stable 3₁₀-helices.[3]

Mandatory Visualizations

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-2-methylpropionic Acid D Mix & Cool (Ice Bath) A->D B Methanol B->D C Thionyl Chloride C->D Slow, dropwise addition E Stir at RT (3 hours) D->E F Vacuum Distillation E->F G Dry at 60°C F->G H Methyl 2-aminoisobutyrate HCl G->H

Caption: Synthesis workflow for this compound.

Solution_Preparation cluster_stock Stock Solution cluster_working Working Solution (1 mL) Stock 50 mg/mL in DMSO Start Start with 100 µL of Stock Solution Stock->Start PEG Add 400 µL PEG300 & Mix Start->PEG Tween Add 50 µL Tween-80 & Mix PEG->Tween Saline Add 450 µL Saline & Mix Tween->Saline Final Final Formulation Saline->Final

Caption: Preparation of a saline-based formulation for in vivo studies.

Logical_Relationships 1 Methyl 2-aminoisobutyrate HCl 2 Chemical Properties (C₅H₁₂ClNO₂, 153.61 g/mol) 1->2 3 Physical Properties (White Solid, m.p. ~185°C) 1->3 4 Synthesis (Esterification of Aib) 2->4 5 Application (Amino Acid Transport Studies) 3->5 6 Analysis (NMR, HPLC) 4->6 5->6

Caption: Logical relationships of properties and applications.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer at -20°C is recommended.[2][6] The compound is hygroscopic and should be protected from moisture.

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

References

Methyl 2-aminoisobutyrate hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride

Introduction

This compound is the hydrochloride salt of the methyl ester of α-aminoisobutyric acid (Aib). As a non-proteinogenic amino acid derivative, it serves as a crucial building block in peptidomimetics and synthetic peptide chemistry. The presence of the gem-dimethyl group on the α-carbon sterically constrains the peptide backbone, promoting the formation of stable helical secondary structures, such as 3₁₀- and α-helices. This guide provides a comprehensive overview of its chemical structure, synthesis, and detailed characterization data for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a white crystalline solid.[] Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name methyl 2-amino-2-methylpropanoate;hydrochloride[]
Synonyms H-Aib-OMe·HCl, 2-Methylalanine methyl ester hydrochloride[]
CAS Number 15028-41-8[2][3]
Molecular Formula C₅H₁₂ClNO₂[2][3][4]
Molecular Weight 153.61 g/mol [2][4]
Appearance White crystalline powder[]
Melting Point 178-182 °C[]
SMILES CC(C)(N)C(OC)=O.Cl[3]
InChI Key NVWZNEDLYYLQJC-UHFFFAOYSA-N[2]

Synthesis

The compound is typically synthesized via the esterification of 2-Amino-2-methylpropionic acid using methanol (B129727) in the presence of an activating agent such as thionyl chloride or hydrogen chloride gas. The thionyl chloride method is a common and high-yielding laboratory procedure.

Experimental Protocol: Esterification with Thionyl Chloride

This protocol describes the synthesis of this compound from 2-Amino-2-methylpropionic acid with a reported yield of 98%.[5]

Materials:

  • 2-Amino-2-methylpropionic acid (10 g, 96.9 mmol)

  • Methanol (330 mL)

  • Thionyl chloride (17.68 mL, 242.25 mmol)

  • Reaction vial

  • Ice bath

  • Rotary evaporator

Procedure:

  • Combine 2-Amino-2-methylpropionic acid and methanol in a reaction vial.

  • Place the reaction vial in an ice bath to cool the mixture.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.

  • Upon completion, remove the solvent by vacuum distillation using a rotary evaporator.

  • Dry the resulting white solid residue in an oven at 60 °C to yield the final product.[5]

Synthesis_Pathway React1 2-Amino-2-methylpropionic Acid React1->sub_react React2 Methanol (Solvent) React2->sub_react React3 Thionyl Chloride (SOCl₂) React3->sub_react Product Methyl 2-aminoisobutyrate HCl sub_react->Product Esterification 0°C to Room Temp, 3h

Caption: Synthesis of this compound.

Structural and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The ¹H NMR spectrum confirms the presence of the key functional groups.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
8.75Broad3H-NH₃⁺[5]
3.75Singlet3H-OCH₃[5]
1.45Singlet6H-C(CH₃)₂[5]
Solvent: DMSO-d₆, Frequency: 400 MHz[5]

¹³C NMR Data Detailed experimental ¹³C NMR data for the hydrochloride salt were not available in the searched literature. Data for related compounds can be found in the Human Metabolome Database.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

ATR-IR Spectral Data A reference ATR-IR spectrum is available on PubChem.[7] Key expected absorption peaks are listed below.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3000-2800-NH₃⁺N-H stretch
~2950C-HAlkyl stretch
~1740C=OEster stretch
~1200C-OEster stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight of the free base.

MS Data Experimental mass spectrometry data for the hydrochloride salt is not detailed in the searched results. The molecular weight of the free base (Methyl 2-aminoisobutyrate) is 117.15 g/mol .

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and crystal packing information. Studies have been conducted at various low temperatures (10-100 K) and indicate the presence of rotational disorder in the ester methyl group.

Crystallographic Data

ParameterValue
Chemical Formula C₅H₁₂ClNO₂
Crystal System Data from specific publication required
Space Group Data from specific publication required
Unit Cell Dimensions Data from specific publication required
Temperature 10, 30, 50, 70, 100 K

Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical workflow to ensure the quality and identity of the final compound.

Characterization_Workflow Synthesis Synthesis (Esterification) Purification Workup & Purification (Solvent Removal & Drying) Synthesis->Purification Product Final Product (White Crystalline Solid) Purification->Product Analysis Structural & Purity Analysis Product->Analysis NMR ¹H NMR Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS XRAY X-ray Crystallography Analysis->XRAY

Caption: Workflow for synthesis and characterization.

References

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-aminoisobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisobutyrate hydrochloride is a synthetic amino acid analog that serves as a valuable tool for investigating the physiological and pathological roles of amino acid transport. As a derivative of 2-aminoisobutyric acid (AIB), its primary mechanism of action is intricately linked to a specific class of membrane transporters known as System A. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with System A transporters, the downstream signaling consequences, and detailed experimental protocols for its use in research. While direct kinetic data for the methyl ester hydrochloride form is limited, it is widely understood that the ester is rapidly hydrolyzed in biological systems to its active form, 2-(methylamino)isobutyric acid (MeAIB). Therefore, this guide will primarily focus on the well-characterized actions of MeAIB.

Core Mechanism of Action: Targeting System A Amino Acid Transporters

The principal molecular targets of this compound are the sodium-coupled neutral amino acid transporters (SNATs) that constitute the System A transport family. System A is a ubiquitous, Na+-dependent transport system responsible for the active uptake of small, neutral amino acids with short, polar, or linear side chains, such as alanine, serine, proline, and glutamine. The transport process is electrogenic, meaning it contributes to a net influx of positive charge across the cell membrane.

Methyl 2-aminoisobutyrate, particularly after its hydrolysis to MeAIB, acts as a specific, non-metabolizable substrate for System A transporters. This specificity makes it an excellent tool to competitively inhibit the transport of endogenous System A substrates and to study the activity and regulation of this transport system.

System A Transporter Subtypes

Three main subtypes of System A transporters have been identified:

  • SNAT1 (SLC38A1): Widely expressed, with high levels in the brain.

  • SNAT2 (SLC38A2): Ubiquitously expressed and highly regulated by hormones and nutrient availability.

  • SNAT4 (SLC38A4): Primarily expressed in the liver, placenta, and kidney.

MeAIB exhibits affinity for these subtypes, effectively blocking the transport of natural substrates.

Quantitative Data: Kinetics of System A Inhibition

The following tables summarize the available quantitative data for the interaction of MeAIB, the active form of this compound, with System A transporters.

SubstrateTransporterKm ValueCell Type/SystemReference
[14C]MeAIBSA1 (SNAT1)~140 µMHeLa cells expressing rat SA1[1]
MeAIBSNAT2~0.6 mMHY15549 iSNAT2 cells[2]
InhibitorSubstrateTransporterIC50 ValueCell Type/SystemReference
L-alanineMeAIBSNAT21.9 mMHY15549 iSNAT2 cells[2]

Signaling Pathways Modulated by System A Transport

The transport of amino acids via System A is not merely a mechanism for cellular nutrition; it is also a critical signaling event, most notably in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway . mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.

The influx of amino acids, including those transported by System A, is a key upstream signal for the activation of mTOR complex 1 (mTORC1). This activation occurs at the lysosomal surface and involves a complex interplay of proteins, including the Rag GTPases. By inhibiting System A-mediated amino acid transport, this compound can effectively suppress mTORC1 signaling, leading to downstream effects on protein synthesis and cell growth.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Lysosome Lysosome mTORC1->Lysosome Activation at Lysosomal Surface Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Amino_Acids Amino Acids SystemA System A Transporter (SNAT1/2/4) Amino_Acids->SystemA Rag_GTPases Rag GTPases SystemA->Rag_GTPases Intracellular Amino Acids Rag_GTPases->mTORC1 Recruits to Lysosome MeAIB Methyl 2-aminoisobutyrate (as MeAIB) MeAIB->SystemA

Diagram of the mTOR signaling pathway.

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the inhibitory effect of this compound on System A-mediated amino acid transport.

Protocol: Competitive Inhibition of Radiolabeled Amino Acid Uptake

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of this compound on the uptake of a known System A substrate.

Materials:

  • Cell line expressing System A transporters (e.g., HeLa, PC-3, or a cell line overexpressing a specific SNAT subtype).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS) or a suitable balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Radiolabeled System A substrate (e.g., [14C]MeAIB, [3H]L-proline, or [3H]L-alanine).

  • This compound.

  • Scintillation cocktail.

  • Scintillation counter.

  • Multi-well cell culture plates (e.g., 24-well plates).

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).

    • Prepare a working solution of the radiolabeled amino acid in uptake buffer (e.g., HBSS) at a concentration close to its Km for the transporter.

    • Prepare a series of dilutions of this compound in uptake buffer to cover a range of concentrations for the competition assay.

  • Uptake Assay: a. On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer. b. Add 200 µL of uptake buffer containing the different concentrations of this compound (or vehicle control) to the respective wells. Pre-incubate for 10-15 minutes at 37°C. c. Initiate the uptake by adding 50 µL of the radiolabeled amino acid working solution to each well. d. Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay). b. Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. If the Km of the radiolabeled substrate is known, the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate.

Experimental_Workflow Start Start Seed_Cells Seed cells in multi-well plates Start->Seed_Cells Incubate_Cells Incubate until confluent Seed_Cells->Incubate_Cells Prepare_Solutions Prepare radiolabeled substrate and a dilution series of Methyl 2-aminoisobutyrate HCl Incubate_Cells->Prepare_Solutions Wash_Cells Wash cells with pre-warmed uptake buffer Prepare_Solutions->Wash_Cells Pre_incubation Pre-incubate with Methyl 2-aminoisobutyrate HCl Wash_Cells->Pre_incubation Initiate_Uptake Initiate uptake with radiolabeled substrate Pre_incubation->Initiate_Uptake Incubate Incubate for a defined time Initiate_Uptake->Incubate Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Data_Analysis Analyze data to determine IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Experimental workflow for amino acid uptake assay.

Conclusion

This compound, through its active form MeAIB, is a potent and specific inhibitor of System A amino acid transporters. Its mechanism of action involves competitive inhibition of the transport of small, neutral amino acids, which in turn modulates critical downstream signaling pathways, most notably the mTORC1 pathway. This makes it an indispensable tool for researchers in cell biology, pharmacology, and drug development for dissecting the roles of amino acid transport in health and disease. The provided data and protocols offer a solid foundation for the effective use of this compound in a research setting.

References

Methyl 2-aminoisobutyrate Hydrochloride: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminoisobutyrate hydrochloride, the methyl ester hydrochloride salt of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), is a versatile and powerful tool in modern biochemical and pharmaceutical research. Its unique structural feature—a gem-dimethyl group at the α-carbon—imparts significant conformational constraints, making it an invaluable building block for creating peptides with enhanced stability and specific secondary structures. This technical guide provides an in-depth overview of its primary research applications, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate its integration into advanced research and development projects.

Core Applications in Research

The research applications of this compound and its parent amino acid, Aib, are centered on three key areas:

  • Peptide Synthesis: As a potent helix-inducing residue, Aib is used to engineer peptides with stable α-helical or 3₁₀-helical conformations. This is crucial for mimicking the helical domains of proteins involved in protein-protein interactions.[1][2] The gem-dimethyl group also provides steric hindrance, significantly increasing the peptide's resistance to proteolytic degradation.[3]

  • Amino Acid Transport Studies: The N-methylated derivative, N-methyl-α-aminoisobutyric acid (MeAIB), is a specific, non-metabolized substrate for the System A amino acid transport system.[4][5] This makes radiolabeled MeAIB an excellent probe for quantifying System A transporter activity, which is often upregulated in cancer cells and is sensitive to insulin.[6] The non-methylated form has also been used to investigate chloride-dependent amino acid transport in the intestine.[7][8]

  • Pharmaceutical Development: By enhancing helical stability and proteolytic resistance, the incorporation of Aib is a key strategy in the development of peptide-based therapeutics. Notable examples include the stabilization of Glucagon-Like Peptide-1 (GLP-1) analogues for the treatment of type 2 diabetes and the design of potent inhibitors of the p53-MDM2 interaction, a critical target in oncology.[1][9]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 15028-41-8[10]
Molecular Formula C₅H₁₂ClNO₂[10]
Molecular Weight 153.61 g/mol [10]
Appearance White crystalline powder[10]
Melting Point 178-182 °C[10]
Storage Store at -20°C (under N₂)[10]
Table 2: Comparative Efficacy of Coupling Reagents for Sterically Hindered Aib Residues
Coupling ReagentAdditiveBaseRelative Efficiency for Hindered CouplingsKey AdvantagesReference
HATU HOAtDIPEA/CollidineExcellentHighly reactive, faster reaction speed, lower risk of epimerization.[2][11][11]
HBTU HOBtDIPEAGoodWidely used and cost-effective standard reagent.[12][11]
PyBOP -DIPEAVery GoodHighly effective, particularly for difficult couplings.[13]
PyBrOP -DIPEAExcellentMore reactive than PyBOP, used when other reagents fail.[13]
DIC HOBt/HOAt-ModerateImproved efficiency with additives; urea (B33335) byproduct is soluble.[2]
COMU -DIPEAExcellentSafer (non-explosive byproducts) and has good solubility.[2]
Table 3: Impact of Aib Incorporation on Peptide Helicity (Determined by Circular Dichroism)
Peptide SequenceAib Position(s)% Helicity (Fraction, fH)ConditionsReference
S16 (Wild-type S peptide)None5%pH 6, 3.3°C[14]
Ala4Aib (S peptide variant)415%pH 6, 3.3°C[14]
Boc-(L-Val-L-Val-Aib)₄-OMe3, 6, 9, 12Mixture of α- and 3₁₀-helicesTFE solvent[14]
Ac-Ala-Aib-Ala-Lys-Ala-Aib-Lys-Ala-Lys-Ala-Aib-Gly-Gly-Tyr-NH₂2, 6, 11High (stable helix)pH 3.1, 25°C[15]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis for incorporating an Aib residue into a peptide sequence. Due to the steric hindrance of Aib, a potent coupling reagent like HATU is recommended.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvent: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Aib Coupling (Hindered Coupling):

    • In a separate vial, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate for 2-4 hours. For particularly difficult couplings (e.g., Aib-Aib), the reaction time may be extended or a double coupling may be necessary.[11]

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: Amino Acid Transport Assay Using Radiolabeled MeAIB

This protocol describes a method to measure the activity of the System A amino acid transporter in cultured cells using [¹⁴C] or [¹¹C]-labeled N-methyl-α-aminoisobutyric acid (MeAIB).

Materials:

  • Cultured cells (e.g., K562 human erythroleukemic cells)[4]

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Radiolabeled [¹⁴C]MeAIB or [¹¹C]MeAIB

  • Scintillation fluid and counter

  • Inhibitors (optional, for specificity controls)

Methodology:

  • Cell Culture: Culture cells to the desired confluency (e.g., logarithmic growth phase). For adherent cells, seed them in multi-well plates. For suspension cells, they can be assayed in microcentrifuge tubes.

  • Preparation:

    • Wash the cells twice with pre-warmed PBS to remove residual amino acids from the culture medium.

    • Pre-incubate the cells in PBS for 15-30 minutes at 37°C to deplete intracellular amino acid pools.

  • Uptake Assay:

    • Initiate the uptake by adding PBS containing a known concentration of radiolabeled MeAIB (e.g., 1-10 µM).

    • Incubate for a defined period (e.g., 1-15 minutes, determined from a time-course experiment to ensure initial linear uptake rates) at 37°C.

    • For inhibition studies, pre-incubate the cells with the inhibitor for a specified time before adding the radiolabeled MeAIB.

  • Termination of Uptake:

    • Rapidly terminate the transport by washing the cells three times with ice-cold PBS. This stops the transporter activity and removes extracellular radiolabel.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Calculate the uptake rate as picomoles or nanomoles of MeAIB per milligram of protein per minute.

    • Compare the uptake rates between different experimental conditions (e.g., with and without an inhibitor, or between different cell lines).[4][6]

Visualizations: Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Fmoc-Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Cycle 1 Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final Cycle Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
MeAIB Inhibition of System A and its Impact on the mTOR Signaling Pathway

mTOR_Pathway MeAIB MeAIB (Methyl 2-aminoisobutyrate) SNAT2 SNAT2 (System A Transporter) MeAIB->SNAT2 Inhibits Int_AA Intracellular Amino Acid Pool SNAT2->Int_AA Increases AminoAcids Extracellular Amino Acids (e.g., Gln, Ala) AminoAcids->SNAT2 Transport mTORC1 mTORC1 Int_AA->mTORC1 Activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Leads to

Inhibition of the SNAT2 transporter by MeAIB reduces intracellular amino acid levels, leading to downregulation of the mTORC1 signaling pathway.
Aib-Peptide Inhibition of the p53-MDM2 Interaction

p53_MDM2_Pathway cluster_normal Normal Cellular Regulation cluster_inhibition Therapeutic Intervention p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm Binds to Degradation Ubiquitination & Degradation MDM2_norm->p53_norm Targets for MDM2_inhib MDM2 p53_act p53 (Active) Apoptosis Apoptosis / Cell Cycle Arrest p53_act->Apoptosis Induces Aib_Peptide Aib-Peptide Inhibitor (Helical Mimic) Aib_Peptide->MDM2_inhib Binds & Inhibits

Aib-containing helical peptides mimic the p53 N-terminal helix, inhibiting the p53-MDM2 interaction, stabilizing p53, and promoting apoptosis in cancer cells.[9]

References

Methyl 2-aminoisobutyrate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15028-41-8

This technical guide provides an in-depth overview of Methyl 2-aminoisobutyrate hydrochloride, a key building block and research tool for scientists and professionals in drug development and biochemical research. This document outlines its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known by synonyms such as H-Aib-OMe HCl and 2-Methylalanine methyl ester hydrochloride, is a white crystalline solid.[1] It is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[2] The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15028-41-8[3]
Molecular Formula C₅H₁₂ClNO₂[3][4]
Molecular Weight 153.61 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 178-182 °C[1]
Boiling Point 120.6°C at 760 mmHg[4]
Solubility Slightly soluble in water.[5][6]
Storage Conditions Store at -20°C, sealed away from moisture.[1][7] For long-term storage (up to 6 months), -80°C is recommended.[7]
InChI Key NVWZNEDLYYLQJC-UHFFFAOYSA-N[4][8]

Spectral Data

Table 2: Spectral Data for this compound

TechniqueDataReference(s)
¹H NMR (400 MHz, DMSO-d6): δ 8.75 (br, 3H), 3.75 (s, 3H), 1.45 (s, 6H)[9]

Synthesis and Preparation

A common and efficient method for the synthesis of this compound is the esterification of 2-Aminoisobutyric acid using methanol (B129727) and a chlorinating agent like thionyl chloride or trimethylchlorosilane.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established laboratory procedures.

Materials:

  • 2-Amino-2-methylpropionic acid (2-Aminoisobutyric acid)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ice bath

  • Reaction vial/flask with a stirrer

  • Rotary evaporator

  • Oven

Procedure:

  • Add 10 g (96.9 mmol) of 2-Amino-2-methylpropionic acid to 330 ml of methanol in a reaction vial.

  • Place the reaction vial in an ice bath to cool the mixture.

  • Slowly add 17.68 ml (242.25 mmol) of thionyl chloride dropwise to the stirred solution.

  • After the complete addition of thionyl chloride, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction, remove the solvent (methanol) and any excess reagents by vacuum distillation using a rotary evaporator.

  • Dry the resulting residue in an oven at 60 °C to obtain Methyl 2-amino-2-methylpropionate hydrochloride as a white solid. The expected yield is approximately 98%.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 2-Aminoisobutyric Acid 2-Aminoisobutyric Acid Mixing Mixing 2-Aminoisobutyric Acid->Mixing Methanol Methanol Methanol->Mixing Cooling (Ice Bath) Cooling (Ice Bath) Mixing->Cooling (Ice Bath) Thionyl Chloride Addition Thionyl Chloride Addition Cooling (Ice Bath)->Thionyl Chloride Addition Stirring at RT Stirring at RT Thionyl Chloride Addition->Stirring at RT Vacuum Distillation Vacuum Distillation Stirring at RT->Vacuum Distillation Drying Drying Vacuum Distillation->Drying Methyl 2-aminoisobutyrate HCl Methyl 2-aminoisobutyrate HCl Drying->Methyl 2-aminoisobutyrate HCl

Caption: Synthesis of Methyl 2-aminoisobutyrate HCl.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of scientific research.

Amino Acid Transport Studies

The non-esterified form of this compound, α-methylaminoisobutyric acid (MeAIB), is a specific and non-metabolizable substrate for the System A amino acid transporters, particularly SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2).[10][11] System A transporters are responsible for the sodium-dependent uptake of small, neutral amino acids. By using radiolabeled MeAIB, researchers can study the activity and regulation of this transport system. Inhibition of SNAT2 by MeAIB has been shown to significantly reduce the intracellular concentration of several amino acids, thereby impacting protein synthesis and cell growth.[10] This makes this compound a useful precursor for generating MeAIB in situ for such studies.

G Role of SNAT2 in Amino Acid Transport and Inhibition by MeAIB cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amino Acids (e.g., Gln, Ala) Amino Acids (e.g., Gln, Ala) SNAT2 SNAT2 Transporter Amino Acids (e.g., Gln, Ala)->SNAT2 Transport MeAIB MeAIB MeAIB->SNAT2 Inhibition Na+ Na+ Na+->SNAT2 Cotransport Intracellular Amino Acids Intracellular Amino Acids SNAT2->Intracellular Amino Acids mTOR mTOR Signaling Intracellular Amino Acids->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: SNAT2-mediated amino acid transport and its inhibition.

Peptide Synthesis

Due to the gem-dimethyl group on its alpha-carbon, 2-aminoisobutyric acid (Aib) acts as a strong helix inducer in peptides.[2] Incorporating Aib residues into a peptide sequence promotes the formation of a 3₁₀-helical secondary structure. This compound is a convenient building block for introducing Aib into peptides during solid-phase peptide synthesis (SPPS).

Experimental Protocol: General Incorporation into a Peptide Chain via SPPS (Fmoc-based)

This protocol outlines the general steps for incorporating an amino acid, such as Aib derived from this compound, into a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • This compound (requires N-terminal Fmoc protection prior to use)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Coupling reagents: e.g., HBTU/HOBt or HATU in DMF

  • Activator base: Diisopropylethylamine (DIEA)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected Methyl 2-aminoisobutyrate, coupling reagents, and activator base in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to allow for complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

G Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with Fmoc-protected peptide chain Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of next Fmoc-amino acid (e.g., Fmoc-Aib-OH + HBTU/DIEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Cycle->Deprotection

Caption: General workflow for solid-phase peptide synthesis.

Intermediate in Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders. Its structural features can be modified to develop novel therapeutic agents with improved pharmacological properties.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[12]

Table 3: GHS Hazard Statements and Precautionary Measures

Hazard StatementPrecautionary MeasuresReference(s)
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.[12]
H315: Causes skin irritationP280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P362+P364: Take off contaminated clothing and wash it before reuse.[12]
H319: Causes serious eye irritationP280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
H335: May cause respiratory irritationP261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Avoid dust formation.[13]

  • Store in a tightly closed container in a dry and cool place.[13]

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry, biology, and medicine. Its utility as a specific substrate for studying amino acid transport, a helix-inducing building block in peptide synthesis, and an intermediate for pharmaceutical development makes it a crucial reagent in modern scientific discovery. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

References

An In-Depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-aminoisobutyrate hydrochloride, a non-proteinogenic amino acid derivative of significant interest in biochemical and pharmaceutical research. This document details its chemical and physical properties, provides established synthesis protocols, and explores its primary biological application as a tool for studying amino acid transport systems. Particular focus is given to its interaction with the System A amino acid transport mechanism. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their experimental workflows.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid. Its structure features a quaternary carbon atom, a characteristic that sterically hinders peptide bond formation and influences its biological activity. The hydrochloride form enhances its stability and solubility in aqueous solutions.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₅H₁₂ClNO₂[1][2]
Molecular Weight 153.61 g/mol [1][2]
CAS Number 15028-41-8[2]
Appearance White crystalline powder[3]
Melting Point ~185 °C (decomposition)[4]
Solubility DMSO: 100 mg/mL (651.00 mM) Slightly soluble in water.[1]
Purity ≥99%[2]
Spectroscopic Data

The proton NMR spectrum of this compound provides characteristic signals corresponding to its molecular structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.75broad singlet3H-NH₃⁺
~3.75singlet3H-OCH₃
~1.45singlet6H-C(CH₃)₂

Note: Spectral data can vary slightly based on the solvent and instrument used.

Chemical Shift (δ) ppm (Predicted)Assignment
~175C=O (ester carbonyl)
~55-OCH₃
~50Quaternary Carbon (-C(CH₃)₂)
~25-C(CH₃)₂

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibrational Mode
3100-3000N-HStretch (Ammonium salt)
2950-2850C-HStretch (Alkyl)
~1740C=OStretch (Ester)
~1200C-OStretch (Ester)

The mass spectrum of this compound, under appropriate ionization conditions (e.g., Electrospray Ionization), would show a molecular ion peak corresponding to the free base (Methyl 2-aminoisobutyrate). Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or cleavage adjacent to the quaternary carbon.

m/z (Predicted)Fragment
118.08[M+H]⁺ (protonated free base)
59.04[COOCH₃]⁺
58.07[M - COOCH₃]⁺

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the esterification of 2-aminoisobutyric acid. Two prevalent methods are detailed below.

Method 1: Esterification using Thionyl Chloride in Methanol

This is a classic and efficient method for the esterification of amino acids.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Isolation A Suspend 2-aminoisobutyric acid in Methanol B Cool to 0°C (ice bath) A->B C Slowly add Thionyl Chloride (SOCl₂) dropwise D Stir at room temperature C->D E Heat to reflux D->E F Remove solvent under reduced pressure E->F G Recrystallize from an appropriate solvent system F->G H Dry the product G->H

Caption: Workflow for the synthesis of this compound using thionyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminoisobutyric acid (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.[5] Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), or gently heat to reflux until the reaction is complete (monitored by TLC).[4][6]

  • Workup and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure this compound.

Method 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder alternative to the thionyl chloride procedure.[7]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Isolation A Suspend 2-aminoisobutyric acid in Methanol B Slowly add Trimethylchlorosilane (TMSCl) A->B C Stir at room temperature B->C D Remove solvent under reduced pressure C->D E Wash with a suitable solvent (e.g., ether) D->E F Dry the product E->F

Caption: Workflow for the synthesis of this compound using TMSCl.

  • Reaction Setup: In a round-bottom flask, suspend 2-aminoisobutyric acid (1 equivalent) in anhydrous methanol.[7]

  • Reagent Addition: To the stirred suspension, slowly add trimethylchlorosilane (2 equivalents).[7]

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.[7]

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product. The product can be further purified by washing with a non-polar solvent like diethyl ether to remove any non-polar impurities, followed by drying under vacuum.

Biological Activity and Applications

Methyl 2-aminoisobutyrate is a non-metabolizable analog of the amino acid alanine. Its primary utility in research is as a specific substrate for studying amino acid transport systems, particularly System A.[6]

Amino Acid Transport System A

System A is a sodium-dependent transporter for small, neutral amino acids such as alanine, serine, and proline.[8] It plays a crucial role in cellular nutrition, growth, and volume regulation.[8] The transport process is an active transport mechanism, meaning it requires energy to move amino acids against their concentration gradient. This energy is derived from the sodium gradient maintained by the Na⁺/K⁺-ATPase pump.[9]

Signaling Pathway and Transport Mechanism

G cluster_membrane Cell Membrane cluster_pump T System A Transporter (e.g., SNAT1/2/4) Na_in Na⁺ T->Na_in Translocates AA_in Amino Acid (or Methyl 2-aminoisobutyrate) T->AA_in Translocates Na_out Na⁺ Na_out->T Binds AA_out Amino Acid (or Methyl 2-aminoisobutyrate) AA_out->T Binds pump Na⁺/K⁺-ATPase Na_in->pump Binds pump->Na_out Pumps Out ADP ADP + Pi pump->ADP K_in K⁺ pump->K_in Pumps In ATP ATP ATP->pump K_out K⁺ K_out->pump Binds

Caption: Mechanism of amino acid transport via the sodium-dependent System A transporter.

Experimental Protocol: Radiolabeled Amino Acid Uptake Assay

This protocol outlines a general procedure for measuring the uptake of radiolabeled Methyl 2-aminoisobutyrate (or its parent compound, 2-aminoisobutyric acid, AIB) to characterize System A transport activity in cultured cells.[10]

  • Cultured cells of interest

  • Complete cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled [³H]-AIB or [¹⁴C]-AIB

  • Unlabeled AIB (for competition assays)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with KRH buffer. Pre-incubate the cells in KRH buffer for a defined period (e.g., 30 minutes) at 37°C.

  • Uptake Assay: Initiate the uptake by adding KRH buffer containing a known concentration of radiolabeled AIB. For competition experiments, include a high concentration of unlabeled AIB in the uptake buffer.

  • Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the uptake over time to determine the initial rate of transport.

Conclusion

This compound is an invaluable tool for researchers in the fields of biochemistry, cell biology, and drug development. Its stability, solubility, and specific interaction with the System A amino acid transporter make it an ideal probe for investigating nutrient transport mechanisms and their role in cellular physiology and disease. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride as a Biochemical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-aminoisobutyrate hydrochloride is a non-proteinogenic amino acid derivative that serves as a valuable tool in biochemical and pharmaceutical research. Its primary utility lies in its function as a specific, non-metabolizable substrate for the System A neutral amino acid transporters, making it an ideal probe for studying amino acid transport kinetics and regulation. Furthermore, its unique structural properties are leveraged in peptide chemistry to induce and stabilize helical conformations, thereby enhancing the metabolic stability and therapeutic potential of peptide-based drugs. This guide provides a comprehensive overview of the biochemical applications, experimental protocols, and relevant quantitative data for this compound.

Physicochemical Properties and Handling

This compound is the hydrochloride salt of the methyl ester of α-aminoisobutyric acid (AIB). It is a white to off-white solid that is slightly soluble in water.[1] For experimental use, it is often dissolved in buffers or cell culture media.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15028-41-8[2][3]
Molecular Formula C₅H₁₂ClNO₂[2][4]
Molecular Weight 153.61 g/mol [2][4]
Appearance White to off-white solid/crystalline powder[2]
Purity Typically ≥95%[2]
Melting Point 178-182 °C[1][5]
Solubility Slightly soluble in water[1]
Storage Store at -20°C, sealed and away from moisture. Stock solutions can be stored at -80°C for up to 6 months.

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1][5] Work should be conducted in a well-ventilated area.[1][5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5]

Biochemical Applications

The utility of this compound as a biochemical reagent stems from two key properties: its specific interaction with a class of amino acid transporters and its conformational effects on peptides.

Probing Amino Acid Transport Systems

Methyl 2-aminoisobutyrate and its non-esterified form, α-aminoisobutyric acid (AIB), are widely used as specific substrates for the System A family of amino acid transporters (including SNAT1 and SNAT2).[6][7] These transporters are sodium-dependent and play a crucial role in cellular nutrition and growth. The key advantages of using AIB and its derivatives as probes are:

  • Specificity: They are primarily transported by System A, with minimal interaction with other transport systems like System L.

  • Non-metabolizable: Once inside the cell, they are not incorporated into proteins or otherwise metabolized, allowing for the direct measurement of transport activity.[8]

This makes radiolabeled AIB an excellent tool for quantifying System A transport activity in various cell types and tissues under different physiological and pathological conditions.

Table 2: Quantitative Data on the Interaction of α-Aminoisobutyric Acid (AIB) and its Analogs with Amino Acid Transporters

CompoundSystem/Cell TypeParameterValueReference(s)
α-(methylamino)isobutyric acid (MeAIB)Primary hepatocytes (in vitro)Inhibition of proliferation56% ± 4% at 5 mmol/L[9]
α-(methylamino)isobutyric acid (MeAIB)HeLa cells expressing SA1 (System A transporter)Kₘ for uptake~140 µM[10]
α-(methylamino)isobutyric acid (MeAIB)HeLa cells expressing SA1 (System A transporter)IC₅₀ for inhibition of [¹⁴C]MeAIB uptake by Alanine0.27 ± 0.05 mM[10]
α-(methylamino)isobutyric acid (MeAIB)HeLa cells expressing SA1 (System A transporter)IC₅₀ for inhibition of [¹⁴C]MeAIB uptake by Proline0.41 ± 0.08 mM[10]
α-(methylamino)isobutyric acid (MeAIB)HeLa cells expressing SA1 (System A transporter)IC₅₀ for inhibition of [¹⁴C]MeAIB uptake by Glutamine0.51 ± 0.19 mM[10]
α-(methylamino)isobutyric acid (MeAIB)HeLa cells expressing SA1 (System A transporter)IC₅₀ for inhibition of [¹⁴C]MeAIB uptake by Serine0.36 ± 0.1 mM[10]
α-aminoisobutyric acid (AIB)Streptococcus lactis ML3Kₘ for uptakeLow-affinity[11][12]
α-aminoisobutyric acid (AIB)Rat skeletal musclesTransport SystemNa⁺-dependent (System A)[13]
α-aminoisobutyric acid (AIB)Human leukemic lymphocytesInhibition by Cortisol (10 µM)43.4 ± 4.1% reduction in V₀[14]
Constraining Peptide Conformation

The incorporation of AIB into peptide sequences is a well-established strategy in peptide design and drug development.[15][16] The gem-dimethyl group on the α-carbon of AIB sterically hinders bond rotation, forcing the peptide backbone into a helical conformation, most commonly a 3₁₀-helix or an α-helix.[15][17] This conformational constraint offers several advantages:

  • Increased Metabolic Stability: The helical structure can protect the peptide from proteolytic degradation, increasing its in vivo half-life.[18]

  • Enhanced Biological Activity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced, potentially leading to higher affinity and potency.

  • Improved Pharmacokinetic Properties: The constrained conformation can influence properties such as membrane permeability.

This makes AIB a valuable building block for the synthesis of peptide mimetics and therapeutics with improved drug-like properties.

Experimental Protocols

Radiolabeled Amino Acid Uptake Assay

This protocol describes a general method for measuring the activity of System A amino acid transport in cultured cells using radiolabeled α-aminoisobutyric acid.

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_termination Termination and Lysis cluster_analysis Analysis cell_culture 1. Culture cells to near confluency in 24-well plates. wash_cells 2. Wash cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer. cell_culture->wash_cells preincubation 3. Pre-incubate cells in KRH buffer for 30-60 minutes at 37°C. wash_cells->preincubation add_inhibitors 4. Add specific inhibitors (optional) (e.g., unlabeled MeAIB for competition). preincubation->add_inhibitors initiate_uptake 5. Initiate uptake by adding KRH buffer containing [¹⁴C]AIB. add_inhibitors->initiate_uptake incubation 6. Incubate for a defined time course (e.g., 1, 5, 10, 20 minutes) at 37°C. initiate_uptake->incubation stop_reaction 7. Stop uptake by aspirating the medium and rapidly washing with ice-cold KRH buffer. incubation->stop_reaction cell_lysis 8. Lyse cells with 0.1 M NaOH or a suitable lysis buffer. stop_reaction->cell_lysis scintillation 9. Transfer lysate to a scintillation vial and add scintillation cocktail. cell_lysis->scintillation protein_assay 11. Determine protein concentration of the lysate for normalization. cell_lysis->protein_assay counting 10. Measure radioactivity using a scintillation counter (counts per minute). scintillation->counting data_analysis 12. Calculate uptake (nmol/mg protein/min) and perform kinetic analysis. counting->data_analysis protein_assay->data_analysis

Figure 1: Experimental workflow for a radiolabeled amino acid uptake assay.

Materials:

  • Cultured cells of interest

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)

  • Radiolabeled [¹⁴C]α-aminoisobutyric acid

  • Unlabeled this compound (for competition experiments)

  • Ice-cold KRH buffer

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagents (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to near confluency.

  • Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with pre-warmed KRH buffer.

  • Pre-incubation: Add KRH buffer to each well and pre-incubate the plates at 37°C for 30-60 minutes to deplete endogenous amino acids.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add KRH buffer containing a known concentration of [¹⁴C]AIB. For competition or inhibition studies, co-incubate with unlabeled this compound or other inhibitors.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 10, 20 minutes) to determine the initial rate of uptake.

  • Termination: To stop the transport, aspirate the radioactive medium and immediately wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the cell lysate to determine the total protein concentration for normalization of the uptake data.

  • Data Analysis: Calculate the rate of uptake (e.g., in nmol/mg protein/min). For kinetic studies, perform the assay with varying concentrations of [¹⁴C]AIB to determine the Kₘ and Vₘₐₓ.

Incorporation of AIB into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This section provides a general overview of the incorporation of Fmoc-Aib-OH into a peptide sequence using standard solid-phase peptide synthesis protocols.

peptide_synthesis_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification resin_prep 1. Swell resin in DMF. deprotection 2. Remove Fmoc group (e.g., 20% piperidine (B6355638) in DMF). resin_prep->deprotection washing1 3. Wash resin with DMF. deprotection->washing1 coupling 4. Couple Fmoc-Aib-OH with activating agents (e.g., HBTU/HOBt or DIC/Oxyma). washing1->coupling washing2 5. Wash resin with DMF. coupling->washing2 repeat Repeat cycle for subsequent amino acids. washing2->repeat repeat->deprotection final_deprotection 6. Final Fmoc deprotection. repeat->final_deprotection cleavage 7. Cleave peptide from resin (e.g., TFA cocktail). final_deprotection->cleavage precipitation 8. Precipitate peptide in cold ether. cleavage->precipitation purification 9. Purify by HPLC. precipitation->purification characterization 10. Characterize by mass spectrometry. purification->characterization

Figure 2: General workflow for incorporating AIB into a peptide via SPPS.

Materials:

  • Fmoc-Aib-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: The synthesis is performed on a solid support resin, which is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Coupling: Fmoc-Aib-OH is activated using coupling reagents and then added to the resin to form a peptide bond with the deprotected N-terminus of the peptide chain. Due to the steric hindrance of the gem-dimethyl group, coupling of AIB may require longer reaction times or stronger coupling agents compared to standard amino acids.[19]

  • Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

  • Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, typically containing TFA.

  • Purification and Characterization: The crude peptide is precipitated with cold ether, and the final product is purified by reverse-phase HPLC and characterized by mass spectrometry.

Signaling Pathway Interactions

Direct modulation of intracellular signaling pathways by this compound is not well-documented. Its primary biochemical effect is at the level of the cell membrane, influencing the intracellular pool of amino acids through its interaction with System A transporters.

However, by altering the intracellular concentration of amino acids, it can indirectly influence signaling pathways that are sensitive to amino acid availability. For instance, the inhibition of SNAT2 (a System A transporter) by the related compound α-(methylamino)isobutyric acid (MeAIB) has been shown to suppress cell proliferation and protein synthesis by inhibiting the phosphorylation of mTOR, a key regulator of cell growth and metabolism.[20] This suggests that this compound could be used as a tool to study the downstream consequences of System A transport inhibition on signaling networks like the mTOR pathway.

signaling_interaction cluster_transport Amino Acid Transport cluster_signaling Intracellular Signaling meAIB Methyl 2-aminoisobutyrate hydrochloride SNAT2 System A Transporter (e.g., SNAT2) meAIB->SNAT2 Inhibits AA_influx Amino Acid Influx SNAT2->AA_influx Mediates AA_pool Intracellular Amino Acid Pool AA_influx->AA_pool Increases mTOR mTOR Signaling Pathway AA_pool->mTOR Activates protein_synthesis Protein Synthesis mTOR->protein_synthesis Promotes cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation Supports

Figure 3: Indirect influence on the mTOR signaling pathway.

Conclusion

This compound is a versatile and valuable reagent for researchers in biochemistry and drug development. Its well-characterized role as a specific, non-metabolizable substrate for System A amino acid transporters makes it an indispensable tool for studying amino acid transport and its role in cellular physiology. Furthermore, its ability to impose conformational constraints on peptides provides a powerful strategy for designing metabolically stable and potent peptide-based therapeutics. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

An In-Depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminoisobutyrate hydrochloride, the hydrochloride salt of the methyl ester of α-aminoisobutyric acid (AIB), has emerged as a valuable building block in peptidomimetics and pharmaceutical development. Its parent amino acid, AIB, is a non-proteinogenic amino acid known for inducing helical conformations in peptides, thereby enhancing their biological activity and stability. This technical guide provides a comprehensive overview of this compound, tracing its historical roots to early studies on AIB esters and detailing modern, efficient synthesis protocols. The document presents key physicochemical and spectroscopic data in a structured format and includes detailed experimental methodologies. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding for researchers and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the study of its parent compound, α-aminoisobutyric acid (AIB). AIB, a non-proteinogenic amino acid, was first identified in fungal metabolites, such as the antibiotic alamethicin.[1] Its unique gem-dimethyl group at the α-carbon imparts significant conformational constraints on peptide backbones, promoting helical structures.[1] This property has made AIB and its derivatives, including this compound, of great interest in medicinal chemistry and peptide engineering.

One of the earliest comprehensive studies on the esters of α-aminoisobutyric acid was published in 1946 by Ralph A. Jacobson in the Journal of the American Chemical Society.[2] Jacobson's work explored the properties and synthesis of various esters of AIB, laying the groundwork for future research into these compounds. While the primary focus of this early work was on the stability and properties of higher esters, it established the fundamental chemistry for the synthesis of AIB esters.

The development of more efficient esterification methods for amino acids throughout the 20th century, such as the use of thionyl chloride in methanol (B129727), provided more direct and higher-yielding routes to compounds like this compound. These advancements have made the compound readily accessible for its use as an intermediate in the synthesis of pharmaceuticals and for research in areas such as amino acid transport systems.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 15028-41-8[4]
Molecular Formula C₅H₁₂ClNO₂[4]
Molecular Weight 153.61 g/mol [4]
Appearance White crystalline powder[4]
Melting Point 178-182 °C[4]
Solubility Slightly soluble in water

Table 2: Spectroscopic Data

Spectrum TypeDataReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.75 (br, 3H), 3.75 (s, 3H), 1.45 (s, 6H)[3]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of α-aminoisobutyric acid. Below are detailed protocols for both a historical and a modern, widely used method.

Historical Synthesis: Fischer Esterification (Conceptual Reconstruction based on Jacobson, 1946)

Methodology:

  • Reaction Setup: A suspension of α-aminoisobutyric acid in a large excess of methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrogen chloride, is added to the suspension.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the ester product.

  • Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable solvent and the hydrochloride salt is precipitated by the addition of a non-polar solvent like diethyl ether.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Modern Synthesis: Thionyl Chloride in Methanol

A more contemporary and efficient method for the synthesis of this compound involves the use of thionyl chloride in methanol. This method is often preferred due to its milder reaction conditions and high yields.

Methodology:

  • Reaction Setup: To a suspension of 2-Amino-2-methylpropionic acid (10 g, 96.9 mmol) in methanol (330 ml) in a reaction vial, place the vial in an ice bath.[3]

  • Reagent Addition: Slowly add thionyl chloride (17.68 ml, 242.25 mmol) dropwise to the cooled suspension while stirring.[3]

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.[3]

  • Solvent Removal: Upon completion of the reaction, remove the solvent by vacuum distillation.[3]

  • Drying: Dry the resulting residue in an oven at 60 °C to obtain this compound as a white solid. The reported yield for this method is typically high, around 98%.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to this compound.

G cluster_starting_material Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product AIB α-Aminoisobutyric Acid (AIB) Ester Methyl 2-aminoisobutyrate AIB->Ester Esterification MeOH Methanol (CH₃OH) MeOH->Ester HCl Acid Catalyst (e.g., SOCl₂ or HCl gas) HCl->Ester Product Methyl 2-aminoisobutyrate Hydrochloride Ester->Product Salt Formation

Caption: General synthesis workflow for this compound.

G AIB α-Aminoisobutyric Acid (AIB) Ester Methyl 2-aminoisobutyrate (AIB Methyl Ester) AIB->Ester + CH₃OH / H⁺ Ester->AIB Hydrolysis HCl_salt Methyl 2-aminoisobutyrate Hydrochloride Ester->HCl_salt + HCl HCl_salt->Ester - HCl (Base)

Caption: Chemical relationships between AIB, its methyl ester, and hydrochloride salt.

References

Methodological & Application

Synthesis of Methyl 2-aminoisobutyrate Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of Methyl 2-aminoisobutyrate hydrochloride, a valuable building block in organic synthesis and drug discovery. Two common and effective methods are presented: the thionyl chloride method and the trimethylchlorosilane (TMSCl) method. This guide includes step-by-step procedures, a summary of quantitative data for comparison, and a visual representation of the experimental workflow to aid in the successful synthesis and characterization of the target compound.

Introduction

This compound is the methyl ester of 2-aminoisobutyric acid. The esterification of amino acids is a fundamental transformation in peptide synthesis and the development of peptidomimetics and other pharmaceutically active compounds. The hydrochloride salt form enhances the stability and solubility of the amino ester. The two protocols detailed below utilize readily available reagents and offer high yields of the desired product.

Experimental Protocols

Two primary methods for the synthesis of this compound are outlined below.

Protocol 1: Thionyl Chloride Method

This method involves the in-situ formation of an acid chloride from the carboxylic acid of 2-aminoisobutyric acid using thionyl chloride, which is then immediately esterified by methanol (B129727).

Materials:

  • 2-Aminoisobutyric acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether or tert-butyl methyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-aminoisobutyric acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension over a period of 15-30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).[1]

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • To the resulting residue, add anhydrous diethyl ether or tert-butyl methyl ether and stir to induce precipitation of the product.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with two small portions of cold, anhydrous diethyl ether or tert-butyl methyl ether.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Trimethylchlorosilane (TMSCl) Method

This protocol offers a milder alternative to the thionyl chloride method, often proceeding at room temperature with high efficiency.[2]

Materials:

  • 2-Aminoisobutyric acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-aminoisobutyric acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

  • To the stirred suspension at room temperature, slowly add trimethylchlorosilane (2.0-2.5 eq) dropwise.[2] Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).[2]

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and volatile by-products.

  • The resulting solid is the desired product, this compound. If necessary, the product can be triturated with anhydrous diethyl ether, filtered, and dried under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of amino acid methyl ester hydrochlorides using the described methods. Yields are based on reports for similar amino acids and may vary for this compound.

ParameterThionyl Chloride MethodTrimethylchlorosilane (TMSCl) MethodReference
Starting Material 2-Aminoisobutyric acid2-Aminoisobutyric acid-
Reagents Methanol, Thionyl chlorideMethanol, Trimethylchlorosilane[1][2]
Reaction Temperature 0 °C to RefluxRoom Temperature[1][2]
Reaction Time 2-4 hours12-24 hours[1][2]
Typical Yield >90%>90%[2]
Product Form White crystalline solidWhite crystalline solid-

Characterization Data for 2-Aminoisobutyric Acid (Starting Material)

Technique Data Reference
¹H NMR (D₂O) δ 1.48 (s, 6H)[3]
¹³C NMR (D₂O) δ 26.3, 61.0, 180.6[4]

Note: The ¹H NMR spectrum of the product, this compound, is expected to show an additional singlet at approximately 3.7 ppm corresponding to the methyl ester protons. The ¹³C NMR spectrum is expected to show a new signal around 52 ppm for the methoxy (B1213986) carbon and a shift in the carbonyl carbon signal.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Aminoisobutyric Acid D Mix Amino Acid and Methanol A->D B Methanol (Solvent/Reagent) B->D C Esterification Reagent (SOCl₂ or TMSCl) E Add Esterification Reagent C->E D->E F Reaction at Controlled Temperature E->F G Concentration (Rotary Evaporation) F->G H Precipitation/Trituration with Ether G->H I Filtration H->I J Drying under Vacuum I->J K Methyl 2-aminoisobutyrate hydrochloride J->K

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for Methyl 2-Aminoisobutyrate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisobutyrate hydrochloride is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Aib is a unique building block in peptide chemistry due to the presence of a gem-dimethyl group at its α-carbon. This structural feature imparts significant conformational constraints on the peptide backbone, promoting the formation of stable helical structures, particularly 3₁₀-helices.[1] The incorporation of Aib into peptides can enhance their metabolic stability by providing resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[1] Furthermore, the rigid conformation induced by Aib can lead to improved receptor binding affinity and specificity. However, the steric hindrance presented by the gem-dimethyl group makes the coupling of Aib residues during solid-phase peptide synthesis (SPPS) a significant challenge, often resulting in low coupling efficiencies and incomplete reactions.[2]

These application notes provide detailed protocols for the use of this compound in SPPS, including its conversion to the required Fmoc-protected form, and optimized coupling strategies for its efficient incorporation into peptide chains. The information presented is intended to guide researchers in overcoming the challenges associated with this sterically hindered amino acid, thereby enabling the synthesis of novel and robust Aib-containing peptides for various applications in research and drug development.

Data Presentation

The incorporation of sterically hindered amino acids like Aib is a critical step in the synthesis of many modern peptide therapeutics. The choice of coupling reagents and synthesis conditions can dramatically impact the purity of the final peptide. The following tables summarize quantitative data on the synthesis of Aib-containing peptides.

Table 1: Comparison of Final Peptide Purity for an Aib-Containing Peptide (GEQKLGAibAibAibASEEDLG-NH₂) Synthesized via Conventional vs. Microwave-Assisted SPPS.

Synthesis MethodTotal Synthesis TimeFinal Peptide Purity (%)
Conventional SPPS40 hours< 10
Microwave-Assisted SPPS< 3 hours89

Data sourced from a study utilizing a CEM Liberty Blue™ automated microwave peptide synthesizer.[3]

Table 2: Final Peptide Purity of Aib-Containing Peptides Synthesized using Microwave-Assisted SPPS with DIC/Oxyma Coupling.

Peptide SequenceTotal Synthesis TimeFinal Peptide Purity (%)
VQAibAibIDYING-OH< 2 hours95
VQ(N-Me-A)(N-Me-A)IDYING-OH< 2 hours86

Data sourced from a study utilizing a CEM Liberty Blue™ automated microwave peptide synthesizer.[3]

Table 3: Qualitative Comparison of Common Coupling Reagents for Hindered Amino Acids like Aib.

Coupling ReagentRelative Coupling Efficiency for Hindered ResiduesRacemization RiskNotes
HATU Very HighLowOften considered the most efficient for difficult couplings, but can be costly.[4]
HCTU HighLowA more cost-effective alternative to HATU with comparable efficiency in many cases.[4]
COMU Very HighVery LowAn Oxyma-based reagent with high reactivity and a better safety profile than benzotriazole-based reagents.[2]
DIC/Oxyma HighVery LowA cost-effective and highly efficient combination, particularly effective in microwave-assisted SPPS.[5][6]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Aib-OH from this compound

This protocol involves a two-step process: saponification of the methyl ester to the free amino acid, followed by the protection of the amino group with an Fmoc group.

Step 1: Saponification of this compound

  • Dissolution: Dissolve this compound in a mixture of methanol (B129727) and an aqueous solution of 1 M sodium hydroxide (B78521) (NaOH).

  • Reaction: Stir the resulting mixture at room temperature for 5 hours.

  • Acidification: Add 1 M hydrochloric acid (HCl) until the solution becomes acidic (pH ~2-3).

  • Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Evaporation: Remove the solvent under reduced pressure to yield 2-aminoisobutyric acid as a solid.

Step 2: Fmoc Protection of 2-Aminoisobutyric Acid

  • Dissolution: Dissolve 2-aminoisobutyric acid in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in dioxane to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extraction and Purification: Extract the precipitated Fmoc-Aib-OH with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent to yield the final product.

Protocol 2: Standard Solid-Phase Peptide Synthesis of an Aib-Containing Peptide

This protocol describes the manual synthesis of a model Aib-containing peptide on a Rink Amide resin using a standard coupling reagent like HATU.

Materials:

  • Rink Amide resin (0.1 mmol scale)

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solvent: DMF

  • Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes.

    • Wash the resin with DMF (3 times).

  • Aib Coupling (for Fmoc-Aib-OH):

    • In a separate vial, dissolve Fmoc-Aib-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours. A double coupling (repeating the coupling step) is recommended.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis of an Aib-Containing Peptide

This protocol is designed for an automated microwave peptide synthesizer and is highly effective for synthesizing peptides containing multiple Aib residues.

Materials:

  • Rink Amide ProTide™ LL resin (0.1 mmol scale)

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure

  • Deprotection solution: 20% piperidine in DMF with 0.1 M Oxyma Pure

  • Solvent: DMF

  • Cleavage cocktail: TFA/H₂O/TIS/DODT (92.5:2.5:2.5:2.5 v/v)

Procedure (for a CEM Liberty Blue™ or similar synthesizer):

  • Resin Loading: Load the resin into the reaction vessel.

  • Fmoc Deprotection: Perform Fmoc deprotection using the deprotection solution with microwave heating (e.g., 75°C for 3 minutes).

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Add the Fmoc-amino acid (5-fold excess), DIC, and Oxyma Pure in DMF.

    • Perform the coupling reaction with microwave heating (e.g., 90°C for 5 minutes for Aib, 75°C for 5 minutes for other amino acids).

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: The synthesizer will automatically repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: Follow the synthesizer's standard procedure for final Fmoc deprotection, washing, and cleavage from the resin using the specified cleavage cocktail.

  • Purification: Purify the crude peptide by RP-HPLC.

Visualizations

Signaling Pathway: Peptaibol-Induced Ion Channel Formation

Aib-rich peptides, known as peptaibols (e.g., Alamethicin), can self-assemble within cell membranes to form ion channels. This disrupts the membrane's electrochemical gradient, a fundamental cellular signaling mechanism. The "barrel-stave" model is a widely accepted mechanism for this process.

Caption: Mechanism of peptaibol-induced ion channel formation.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The general workflow for Fmoc-based SPPS is a cyclical process of deprotection, coupling, and washing.

SPPS_Workflow Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Cycle->Cleavage Final Amino Acid End Crude Peptide Cleavage->End

Caption: General workflow for Fmoc-based SPPS.

References

Application Notes and Protocols: Utilizing Methyl 2-aminoisobutyrate hydrochloride to Interrogate Amino Acid Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid transporters are critical membrane proteins that facilitate the movement of amino acids across cellular membranes, playing a pivotal role in cellular metabolism, growth, and signaling. Dysregulation of amino acid transport is implicated in various diseases, including cancer. Methyl 2-aminoisobutyrate hydrochloride (MeAIB), a non-metabolizable synthetic amino acid analogue, serves as a specific substrate for the System A neutral amino acid transport family, primarily the sodium-coupled neutral amino acid transporter 2 (SNAT2).[1][2] This specificity makes MeAIB an invaluable tool for studying the kinetics, regulation, and physiological roles of System A transporters. Furthermore, by modulating intracellular amino acid levels, MeAIB can be employed to investigate downstream signaling pathways, notably the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[1]

These application notes provide detailed protocols for using MeAIB in amino acid transport assays and for studying its effects on the mTOR signaling pathway.

Data Presentation: Quantitative Analysis of MeAIB Transport

Quantitative data on the transport kinetics of MeAIB is essential for designing and interpreting experiments. The following table summarizes key kinetic parameters for MeAIB interaction with System A transporters.

ParameterValueCell/SystemNotesReference
Km 140 µMHeLa cells expressing SA1 (a System A transporter)Michaelis-Menten constant, representing the substrate concentration at half-maximal transport velocity.[3]
Ki ~0.3 mMGeneral System A transportInhibition constant, indicating the concentration of MeAIB required to produce half-maximal inhibition of System A-mediated transport of other substrates.[4]
Ki (uptake) 0.064 min-1Human tumor tissue (in vivo PET)Fractional tracer uptake rate constant from PET imaging, reflecting the rate of transport from plasma into tissue.[5][6]
Ki (uptake) 0.039 ± 0.008 min-1Human parotid glands (in vivo PET)Fractional tracer uptake rate constant from PET imaging.[5][6]
Ki (uptake) 0.013 ± 0.006 min-1Human cervical muscles (in vivo PET)Fractional tracer uptake rate constant from PET imaging.[5][6]

Signaling Pathways and Experimental Workflows

System A Amino Acid Transport and MeAIB

System A transporters, such as SNAT2, co-transport sodium ions along with neutral amino acids like alanine, serine, and glutamine into the cell. MeAIB mimics these natural substrates and is transported into the cell via the same mechanism. Due to its non-metabolizable nature, it accumulates intracellularly, allowing for the specific measurement of System A transport activity.

cluster_membrane Plasma Membrane Transporter SNAT2 (System A Transporter) Extracellular Side Intracellular Side AminoAcid_in Amino Acid Transporter:f2->AminoAcid_in Transport Na_in Na+ Transporter:f2->Na_in Transport MeAIB_in MeAIB (Accumulates) Transporter:f2->MeAIB_in Transport AminoAcid_out Amino Acid (e.g., Alanine) AminoAcid_out->Transporter:f1 Binds Na_out Na+ Na_out->Transporter:f1 Co-transport MeAIB_out MeAIB MeAIB_out->Transporter:f1 Specific Substrate

Mechanism of System A transport and MeAIB uptake.
Experimental Workflow: Radiolabeled MeAIB Uptake Assay

A common method to quantify System A activity is through a radiolabeled uptake assay using [14C]MeAIB or [3H]MeAIB. This workflow outlines the key steps in performing such an assay.

Start Seed cells in multi-well plates Incubate Incubate to allow cell attachment and growth Start->Incubate Wash Wash cells with Na+-containing buffer Incubate->Wash Pre-incubate Pre-incubate with or without inhibitors Wash->Pre-incubate Add_MeAIB Add radiolabeled MeAIB solution Pre-incubate->Add_MeAIB Incubate_transport Incubate for a defined time period Add_MeAIB->Incubate_transport Stop_transport Stop transport by aspirating solution and washing with ice-cold buffer Incubate_transport->Stop_transport Lyse Lyse cells Stop_transport->Lyse Scintillation Measure radioactivity using scintillation counting Lyse->Scintillation Analyze Analyze data (e.g., calculate uptake rate) Scintillation->Analyze MeAIB MeAIB SNAT2 SNAT2 (System A Transporter) MeAIB->SNAT2 Inhibits AA_influx Amino Acid Influx SNAT2->AA_influx Mediates AA_pool Intracellular Amino Acid Pool AA_influx->AA_pool Maintains mTORC1 mTORC1 AA_pool->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_synthesis Protein Synthesis & Cell Growth S6K1->Protein_synthesis Promotes 4EBP1->Protein_synthesis Inhibits when dephosphorylated

References

Application Notes and Protocols for Methyl 2-aminoisobutyrate hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisobutyrate hydrochloride (MeAIB), a non-metabolizable amino acid analog, serves as a specific and competitive inhibitor of the System A neutral amino acid transport, primarily mediated by the Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2). This characteristic makes MeAIB an invaluable tool for investigating the roles of System A transporters in a multitude of cellular processes, including cell growth, proliferation, and nutrient signaling. By blocking the uptake of natural System A substrates like alanine, serine, and glutamine, MeAIB allows for the elucidation of the downstream consequences of this inhibition, most notably on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments.

Mechanism of Action

This compound competitively binds to the SNAT2 transporter, thereby blocking the entry of its natural amino acid substrates into the cell. This disruption of amino acid homeostasis leads to a reduction in intracellular amino acid levels, which in turn can inhibit protein synthesis and suppress the activation of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key outcome of MeAIB treatment in many cell types.

Data Presentation

The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. Below is a summary of concentrations used in published studies to achieve significant inhibition of System A transport and downstream signaling.

Cell LineConcentrationDuration of TreatmentObserved EffectsReference
IPEC-J2 (Porcine Intestinal Epithelial Cells)5 mmoL/L48 hoursDecreased cell proliferation, inhibition of protein synthesis, decreased mTOR phosphorylation.[1]
MCF-7 (Human Breast Cancer)10 mMUp to 5 daysReduced cell proliferation, depletion of intracellular amino acids, elevated mTOR-dependent p70S6K1 phosphorylation.[2]
L6-G8C5 (Rat Myotubes)10 mM2 hoursSaturation of SNAT2 transport.
K562 (Human Erythroleukemic Cells)Not specified for inhibitionNot specifiedUsed as a tracer for System A transport activity.[3]
A431, LS180, PC14/GL, H441/GL (Human Carcinoma Cells)1 mMNot specifiedUsed to inhibit the A system for amino acid uptake studies.[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile tissue culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes

  • Sterile 0.22 µm filter

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile water or PBS to create a stock solution of a desired concentration (e.g., 100 mM).

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Treatment with this compound

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • This compound stock solution

Protocol:

  • Culture cells to the desired confluency (typically 60-80%).

  • Prepare the final working concentration of MeAIB by diluting the stock solution in complete cell culture medium. For example, to make a 5 mM working solution from a 100 mM stock, dilute the stock solution 1:20 in the medium.

  • Remove the existing medium from the cells.

  • Add the medium containing the desired final concentration of MeAIB to the cells.

  • Include a vehicle control (medium with the same volume of the solvent used for the stock solution, e.g., water or PBS) in parallel.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of MeAIB and a vehicle control as described in Protocol 2 for the desired time period.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells cultured in 6-well plates

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with MeAIB or vehicle control as described in Protocol 2.

  • After treatment, harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis of the mTOR Signaling Pathway

Materials:

  • Cells cultured in 6-well or 10 cm plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-SNAT2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed and treat cells with MeAIB as described in Protocol 2.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

SNAT2_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino Acids (Ala, Gln) Amino Acids (Ala, Gln) SNAT2 SNAT2 (System A Transporter) Amino Acids (Ala, Gln)->SNAT2 MeAIB MeAIB MeAIB->SNAT2 Inhibits Intracellular Amino Acids Intracellular Amino Acids SNAT2->Intracellular Amino Acids mTORC1 mTORC1 Intracellular Amino Acids->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4EBP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: SNAT2-mTOR Signaling Pathway and Inhibition by MeAIB.

Experimental_Workflow cluster_assays Perform Assays start Start: Seed Cells treatment Treat cells with MeAIB (and vehicle control) start->treatment incubation Incubate for desired duration (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blot (mTOR pathway proteins) incubation->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: Experimental Workflow for Studying MeAIB Effects.

References

Application Notes and Protocols: Methyl 2-aminoisobutyrate hydrochloride as a Substrate for System A Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisobutyrate hydrochloride (MeAIB), a synthetic, non-metabolized amino acid analogue, serves as a highly specific substrate for the System A family of amino acid transporters.[1][2][3] This characteristic makes it an invaluable tool for the detailed investigation of System A transport activity and its regulation in various physiological and pathological contexts. System A is a Na+-dependent transport system responsible for the uptake of small, neutral amino acids such as alanine, serine, and glutamine. It is comprised of three main subtypes: SNAT1 (SLC38A1), SNAT2 (SLC38A2), and SNAT4 (SLC38A4), which are ubiquitously expressed and play crucial roles in cellular processes ranging from nutrient signaling to cell growth and metabolism.[4]

These application notes provide a comprehensive overview of the use of MeAIB to characterize System A transport, including detailed experimental protocols, a summary of kinetic data, and an exploration of the regulatory signaling pathways.

Data Presentation

Kinetic Parameters of MeAIB Transport

The following table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for MeAIB uptake mediated by System A transporters in various cell types. These parameters are crucial for designing and interpreting experiments aimed at characterizing System A activity.

TransporterCell TypeKm (mM)Vmax (nmol/mg protein/min)Reference
System AIsolated guinea pig enterocytes6.75 ± 0.3714.2 ± 0.3[5]
SNAT2HY15549 iSNAT2 cells~0.3Not specified[6]
SNAT2EV cells (expressing SNAT2)0.6Not specified[6]
SNAT1Cells overexpressing SNAT1~2.9Not specified[6]
System ANot specified0.3 - 2Not specified[7]
Effects of MeAIB on Cellular Processes and Signaling

This table outlines the observed effects of MeAIB on various cellular functions, highlighting its utility in probing the consequences of System A inhibition.

Cell TypeMeAIB ConcentrationDurationObserved EffectReference
IPEC-J25 mM48 hSuppressed cell proliferation, impaired protein synthesis, inhibited mTOR phosphorylation.[1][2][8]
K562 (human erythroleukemic)Not specifiedNot specifiedInward transport rate and net uptake positively correlated with cell growth rate.[3]
ELA cellsNot specified24 hReduced uptake of taurine (B1682933) and MeAIB.[9]

Experimental Protocols

Protocol 1: Radiolabeled MeAIB Uptake Assay in Adherent Cultured Cells

This protocol describes a common method for quantifying System A transport activity using radiolabeled MeAIB.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 24-well plates)

  • Complete culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological salt solution, pre-warmed to 37°C

  • [14C]MeAIB or [3H]MeAIB

  • Unlabeled MeAIB (for determining non-specific uptake)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach near confluence on the day of the assay.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed HBSS.

  • Initiation of Uptake:

    • For total uptake, add HBSS containing a known concentration of radiolabeled MeAIB (e.g., 10 µM) to each well.

    • For non-specific uptake, add HBSS containing the same concentration of radiolabeled MeAIB plus a high concentration of unlabeled MeAIB (e.g., 10 mM).

  • Incubation: Incubate the plates at 37°C for a predetermined time interval (e.g., 1-10 minutes). The optimal time should be determined empirically to ensure initial rates of transport are measured.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Calculation:

    • Specific Uptake = Total Uptake - Non-specific Uptake.

    • Express the results as nmol or pmol of MeAIB per mg of protein per minute.

Protocol 2: Non-Radiolabeled MeAIB Uptake Assay using GC-MS

This protocol provides an alternative to using radioactivity by employing Gas Chromatography-Mass Spectrometry (GC-MS) to measure MeAIB uptake.[6]

Materials:

  • Adherent cells cultured in appropriate multi-well plates

  • Complete culture medium

  • HBSS or other suitable physiological salt solution, pre-warmed to 37°C

  • Unlabeled MeAIB

  • Internal standard (for GC-MS analysis)

  • Methanol (B129727)

  • Derivatization agent (e.g., tert-butyldimethylsilylation reagent)

  • GC-MS system

Procedure:

  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 from Protocol 1.

  • Initiation of Uptake: Add HBSS containing a known concentration of unlabeled MeAIB to each well.

  • Incubation: Incubate the plates at 37°C for a predetermined time.

  • Termination of Uptake and Cell Lysis:

    • Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

    • Add ice-cold methanol to each well to lyse the cells and precipitate proteins.

  • Sample Preparation for GC-MS:

    • Collect the methanol lysate and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Derivatize the dried residue using an appropriate agent.

  • GC-MS Analysis: Analyze the derivatized samples using a GC-MS system to quantify the amount of MeAIB. Use an internal standard for accurate quantification.

  • Protein Quantification: Determine the protein content from the methanol-precipitated pellet.

  • Calculation: Calculate the amount of MeAIB taken up by the cells and normalize it to the protein concentration and incubation time.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway in the Regulation of System A Transport

System A transporters are regulated by various signaling pathways, with the mammalian target of rapamycin (B549165) (mTOR) pathway being a key player.[10] The mTOR complex 1 (mTORC1) integrates signals from growth factors, energy status, and amino acids to control cell growth and proliferation.[11] MeAIB can be used as a tool to investigate the role of System A in mTORC1 activation. Inhibition of System A transport by MeAIB can lead to a reduction in intracellular amino acid levels, which in turn can inhibit mTORC1 signaling.[1][2] This is often observed as a decrease in the phosphorylation of mTORC1 downstream targets like S6K1 and 4E-BP1.[1][8]

mTOR_Signaling MeAIB Methyl 2-aminoisobutyrate hydrochloride (MeAIB) SystemA System A Transporters (SNAT1/2/4) MeAIB->SystemA Inhibits AminoAcids Intracellular Amino Acids SystemA->AminoAcids Transports mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits (when unphosphorylated)

Caption: MeAIB inhibits System A, affecting mTORC1 signaling.

Experimental Workflow for Investigating MeAIB's Effect on mTOR Signaling

The following diagram illustrates a typical workflow for studying the impact of MeAIB on the mTOR signaling pathway.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., IPEC-J2) MeAIB_Treatment 2. Treatment with MeAIB (e.g., 5 mM for 48h) CellCulture->MeAIB_Treatment CellHarvest 3. Cell Harvesting & Lysis MeAIB_Treatment->CellHarvest Analysis 4. Downstream Analysis CellHarvest->Analysis WesternBlot Western Blot (p-mTOR, p-S6K1) Analysis->WesternBlot ProliferationAssay Cell Proliferation Assay (e.g., CCK-8) Analysis->ProliferationAssay ProteinSynthesisAssay Protein Synthesis Assay ([3H]-Phenylalanine incorporation) Analysis->ProteinSynthesisAssay

Caption: Workflow for studying MeAIB's effects on mTOR.

Conclusion

This compound is a robust and specific tool for the study of System A amino acid transport. Its utility extends from basic characterization of transporter kinetics to the elucidation of complex regulatory signaling pathways like mTOR. The protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at understanding the multifaceted roles of System A transporters in health and disease. The non-metabolizable nature of MeAIB ensures that observed effects are directly attributable to its interaction with System A, making it a reliable substrate for a wide range of applications in cellular and molecular biology.

References

Application Notes and Protocols for the Dissolution of Methyl 2-aminoisobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of Methyl 2-aminoisobutyrate hydrochloride for various experimental applications. Adherence to these guidelines is crucial for ensuring solution stability, experimental reproducibility, and laboratory safety.

Compound Information

  • Name: this compound

  • Synonyms: H-Aib-OMe.HCl, Methyl α-aminoisobutyrate hydrochloride[1][2]

  • CAS Number: 15028-41-8[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₅H₁₂ClNO₂[1][4][6][7]

  • Molecular Weight: 153.61 g/mol [2][3][4][6][]

  • Appearance: White to off-white solid[3]

  • Applications: It is utilized as a specific substrate for the investigation of amino acid transport systems.[1][4][10]

Solubility Data

The solubility of this compound varies across different solvents. The following table summarizes key solubility data for common laboratory solvents.

SolventSolubilityConcentration (mM)Notes
DMSO 100 mg/mL651.00 mMUltrasonic assistance may be required. It is recommended to use newly opened, non-hygroscopic DMSO.[3][11]
Water Slightly solubleNot specified[1][4][10]
Ethanol Data not availableNot specified

Safety and Handling Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed[5]

  • Causes skin and serious eye irritation[5][12][13]

  • May cause respiratory irritation[5][12][13]

Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[5][12][13]

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[5][12][13]

  • Avoid generating dust or aerosols.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4][12][13]

  • Keep the container tightly sealed to prevent moisture absorption.[1][4][12][13]

  • Store away from strong oxidizing agents.[1][4] For long-term storage of the solid compound, a freezer is recommended.[12][13]

Experimental Protocols

Preparation of Stock Solutions

For most applications, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO[3]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator

Protocol:

  • Equilibrate the this compound container to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 100 mg/mL (651 mM) stock solution.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[3] Gentle warming may also aid dissolution.[3]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][11]

Stock Solution Storage:

  • -20°C: Stable for up to 1 month when stored in a tightly sealed container, protected from moisture.[3]

  • -80°C: Stable for up to 6 months under the same conditions.[3]

G Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso Calculate volume dissolve 3. Vortex & Sonicate add_dmso->dissolve Ensure complete dissolution aliquot 4. Aliquot Solution dissolve->aliquot For single use store_20 -20°C (1 month) aliquot->store_20 Short-term store_80 -80°C (6 months) aliquot->store_80 Long-term

Workflow for preparing and storing stock solutions.

Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)

For cell-based assays, the DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).

Protocol:

  • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.

  • Gently mix the final working solution before adding it to the cell cultures.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Preparation of Formulations for In Vivo Experiments

For animal studies, specific formulations are required to ensure the solubility and bioavailability of the compound. The following are established protocols, all beginning with a DMSO stock solution. It is recommended to prepare these formulations fresh on the day of use.[3][11]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [3][11]

This formulation is suitable for many parenteral administration routes.

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure (for a 1 mL final volume):

  • To 100 µL of the 50 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix well.

    • The final concentration will be 5 mg/mL (32.55 mM).

Protocol 2: DMSO/SBE-β-CD/Saline Formulation [3]

This formulation uses a cyclodextrin (B1172386) to enhance solubility.

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • 20% (w/v) SBE-β-CD in Saline

Procedure (for a 1 mL final volume):

  • Prepare a 20% SBE-β-CD solution by dissolving it in saline.

  • Add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly until a clear solution is obtained.

    • The final concentration will be 5 mg/mL (32.55 mM).

Protocol 3: DMSO/Corn Oil Formulation [3]

This formulation is suitable for oral or subcutaneous administration where an oil-based vehicle is preferred.

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • Sterile Corn Oil

Procedure (for a 1 mL final volume):

  • Add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a uniform suspension or solution is achieved.

    • The final concentration will be 5 mg/mL (32.55 mM).

G In Vivo Formulation Decision Tree start Start with DMSO Stock Solution choice Choose Formulation Type start->choice aqueous Aqueous-Based choice->aqueous Parenteral oil Oil-Based choice->oil Oral/SC protocol1 Protocol 1: DMSO/PEG300/Tween-80/Saline aqueous->protocol1 protocol2 Protocol 2: DMSO/SBE-β-CD/Saline aqueous->protocol2 protocol3 Protocol 3: DMSO/Corn Oil oil->protocol3

Decision tree for selecting an in vivo formulation.

Summary and Recommendations

  • Primary Solvent: Due to its limited aqueous solubility, DMSO is the recommended primary solvent for preparing stock solutions of this compound.

  • Solution Stability: Adhere to the recommended storage conditions to maintain the integrity of the stock solutions. Avoid repeated freeze-thaw cycles.

  • Experimental Controls: Always include appropriate vehicle controls in all experiments to account for any effects of the solvents on the biological system.

  • Safety First: Always consult the Safety Data Sheet (SDS) and handle the compound with appropriate safety precautions.

References

Application Notes: Preparation of Methyl 2-aminoisobutyrate hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-aminoisobutyrate hydrochloride is a non-proteinogenic amino acid derivative frequently utilized in biomedical research. It serves as a specific substrate for studying amino acid transport systems.[1][2] The accurate preparation of stock solutions is a critical first step to ensure the reliability and reproducibility of experimental outcomes. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for research use.

Compound Information

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₁₂ClNO₂[1][2][3][4]
Molecular Weight 153.61 g/mol [3][4][5][6]
CAS Number 15028-41-8[1][5]
Appearance White solid powder[7]
Purity Commonly available at ≥99%[5]
Melting Point Approximately 185°C (with decomposition)[1][2]
Solubility Slightly soluble in water; Soluble in DMSO[1][2][8]

Safety Precautions

This compound is classified as a hazardous substance that requires careful handling.

  • Hazards: Causes skin irritation and serious eye irritation.[6][9] May also cause respiratory tract irritation.[6][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves when handling the compound.[9][10]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10] Avoid the formation of dust during handling.[9][10]

  • SDS: Users should consult the Safety Data Sheet (SDS) for comprehensive safety information before starting any work.[9][10]

Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid powder)

  • High-purity DMSO (anhydrous)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example (for 1 mL of 10 mM stock): Mass (mg) = (0.01 mol/L) x (0.001 L) x (153.61 g/mol ) x (1000 mg/g) = 1.536 mg

  • Weighing:

    • Before opening, allow the container of the solid compound to equilibrate to room temperature to prevent condensation, as the compound is hygroscopic.[10]

    • Carefully weigh the calculated mass of the powder using an analytical balance and transfer it to a sterile vial.

  • Dissolution:

    • Add the desired volume of DMSO to the vial containing the powder.[8]

    • Cap the vial securely and vortex thoroughly. If necessary, use a sonicator to facilitate complete dissolution.[11] Gentle warming may also aid in dissolving the compound.[11]

  • Final Steps:

    • Visually inspect the solution to confirm it is clear and free of any undissolved particulates.

    • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

Note on Alternative Solvents: For certain applications, particularly in vivo studies, complex co-solvent systems may be necessary. A protocol to achieve a concentration of ≥ 5 mg/mL (32.55 mM) utilizes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[11] In this method, each solvent should be added sequentially, ensuring the solution is mixed thoroughly before the addition of the next component.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and its stock solution.

FormStorage TemperatureDurationRecommendations
Solid Compound Room TemperatureLong-termStore in a dry, cool, well-ventilated area in a tightly sealed container.[1][10]
Stock Solution -20°CUp to 1 month[8][11]Prepare aliquots to avoid repeated freeze-thaw cycles.[8][11]
Stock Solution -80°CUp to 6 months[8][11]Recommended for long-term storage. Aliquot to prevent degradation.[8][11]

Visualized Workflow

The following diagram illustrates the key steps in the stock solution preparation workflow.

G cluster_prep Preparation cluster_storage Storage start Calculate Required Mass (e.g., for 10 mM solution) weigh Weigh Compound (Hygroscopic Precautions) start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve check Verify Solution Clarity dissolve->check check->dissolve Particulates Present aliquot Aliquot into Sterile Tubes check->aliquot Clear store Store at -20°C or -80°C aliquot->store ready Ready for Experimental Use store->ready

Caption: Workflow for preparing this compound stock solution.

References

Application Note and Protocol for the Quantitative Analysis of Methyl 2-aminoisobutyrate hydrochloride using Reversed-Phase HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Analysis Method for Methyl 2-aminoisobutyrate hydrochloride

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for the determination of this compound in bulk drug substances or formulated products.

Introduction

This compound is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid. Accurate and precise quantification of this compound is crucial for quality control and research purposes. The following HPLC method is designed to be robust and specific for the analysis of this compound. Since the analyte lacks a strong chromophore, detection is performed at a low UV wavelength.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50% B; 20-21 min: 50-5% B; 21-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (95:5)
  • Reagents:

    • This compound reference standard (purity ≥99%)

    • Phosphoric acid (ACS grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Preparation of Mobile Phase A (0.1% Phosphoric Acid in Water):

    • Add 1.0 mL of phosphoric acid to a 1000 mL volumetric flask.

    • Add approximately 900 mL of HPLC grade water and mix well.

    • Bring the volume to 1000 mL with water and mix thoroughly.

    • Filter the solution through a 0.45 µm membrane filter and degas prior to use.

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix well.

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following tables present representative data that would be obtained during the validation of this analytical method.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Repeatability of Standard Injections (RSD, n=6) ≤ 2.0%0.8%
Concentration (µg/mL)Mean Peak Area (n=3)
25150234
50301567
75452890
100603123
125754456
Correlation Coefficient (r²) ≥ 0.999
LevelRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
80% 0.9%1.1%
100% 0.8%1.0%
120% 0.7%0.9%
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80% 8079.599.4
100% 100100.2100.2
120% 120119.399.4

Experimental Workflow and System Overview

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_setup System Setup & Equilibration prep_mobile_phase->system_setup prep_standard Prepare Standard Solution system_suitability System Suitability Injections prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Sample and Standard Injections prep_sample->sample_injection system_setup->system_suitability system_suitability->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for HPLC analysis.

hplc_system cluster_solvent Solvent Delivery System cluster_sample Sample Introduction cluster_separation Separation cluster_detection Detection & Data Processing solvent_a Mobile Phase A pump HPLC Pump solvent_a->pump solvent_b Mobile Phase B solvent_b->pump mixer Mixer pump->mixer autosampler Autosampler mixer->autosampler hplc_column HPLC Column autosampler->hplc_column column_oven Column Oven detector UV Detector hplc_column->detector data_system Data System (CDS) detector->data_system

Caption: Logical relationship of HPLC system components.

Conclusion

The described HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is specific, accurate, precise, and linear over the specified concentration range. This application note and protocol can be readily implemented in a quality control or research laboratory setting.

Application Note: 1H NMR Analysis of Methyl 2-aminoisobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-aminoisobutyrate hydrochloride. It includes a summary of the spectral data, a detailed experimental protocol for sample preparation and data acquisition, and a structural representation of the molecule with corresponding proton assignments. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.

Introduction

This compound (CAS No. 15028-41-8) is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid.[1] Its structural simplicity makes it an excellent model for NMR studies and a useful building block in synthetic organic chemistry. Accurate spectral characterization is essential for its use in pharmaceutical and chemical research. 1H NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of such compounds by providing detailed information about the chemical environment of protons within the molecule.

Chemical Structure and Proton Environments

The chemical structure of this compound consists of a central quaternary carbon atom bonded to two methyl groups, an amino group (protonated as an ammonium (B1175870) salt), and a methyl ester group. This arrangement leads to three distinct proton environments, which are clearly resolved in the 1H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh 5-10 mg of Methyl 2-aminoisobutyrate HCl dissolve Dissolve in ~0.7 mL of DMSO-d6 start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer solution to a 5 mm NMR tube vortex->transfer instrument Place NMR tube in the spectrometer transfer->instrument lock Lock on the deuterium signal of DMSO-d6 instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire 1H NMR spectrum (e.g., 16-64 scans) shim->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline calibrate Calibrate chemical shift to residual solvent peak (DMSO @ 2.50 ppm) baseline->calibrate integrate Integrate the signals calibrate->integrate

References

Applications of Methyl 2-aminoisobutyrate Hydrochloride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisobutyrate hydrochloride is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid. The defining structural feature of Aib is the presence of two methyl groups on its α-carbon. This unique stereochemistry imparts significant conformational constraints upon peptide backbones, making it a powerful tool in medicinal chemistry and drug discovery. The primary application of this building block lies in its remarkable ability to induce and stabilize helical secondary structures (specifically 3₁₀- and α-helices) in peptides.[1] This conformational control allows for the rational design of peptidomimetics with enhanced biological activity, improved metabolic stability, and specific target interactions.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of bioactive peptides.

Key Applications in Drug Discovery

The incorporation of the 2-aminoisobutyrate (Aib) moiety, facilitated by the use of its methyl ester hydrochloride salt, offers several advantages in the design of novel therapeutics:

  • Stabilization of Bioactive Conformations: Many biologically active peptides adopt helical structures upon binding to their targets, such as G-protein coupled receptors (GPCRs) or intracellular protein-protein interaction domains. The inclusion of Aib residues pre-organizes the peptide into a helical conformation, reducing the entropic penalty of binding and potentially increasing affinity and potency.

  • Enhanced Proteolytic Stability: The sterically hindered α,α-disubstituted nature of Aib residues provides significant resistance to enzymatic degradation by proteases.[2] This leads to a longer in vivo half-life of the peptide drug candidate, a crucial attribute for therapeutic efficacy.

  • Development of Antimicrobial Peptides (AMPs): The ability of Aib to induce amphipathic helical structures is particularly valuable in the design of AMPs.[3] These peptides often act by disrupting bacterial cell membranes, a mechanism that is dependent on their secondary structure and the segregation of hydrophobic and cationic residues.

  • Modulation of Protein-Protein Interactions (PPIs): Helical domains are common mediators of PPIs, for instance, in the Bcl-2 family of apoptosis regulators. Aib-containing peptides can be designed to mimic the helical BH3 domains of pro-apoptotic proteins, thereby disrupting the interaction with anti-apoptotic Bcl-2 proteins and inducing cancer cell death.

  • Improved Cell Penetration: The incorporation of Aib into peptides has been shown to enhance their ability to cross cell membranes, a property beneficial for targeting intracellular components.[4][5]

Data Presentation

Table 1: Antimicrobial Activity of Aib-Containing Peptides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of rationally designed cationic amphiphilic Aib-containing peptides against various bacterial strains. The peptides have the general structure Ac-(Aib-Arg-Aib-Leu)n-NH₂.

Peptide (n-value)S. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)Hemolytic Activity (HC₅₀, µg/mL)
n = 1>100>100>100>200
n = 2163264>200
n = 381632>200
n = 4163264>200

Data adapted from a study on cationic Aib-containing antimicrobial peptides. The results indicate that a certain peptide length (n=2 and n=3) is optimal for antimicrobial activity, while maintaining low toxicity to human red blood cells.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Aib-Containing Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a generic Aib-containing peptide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • This compound (for preparation of Fmoc-Aib-OH if not commercially available)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt (or Oxyma Pure) in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2-4 hours. For the sterically hindered Fmoc-Aib-OH, a longer coupling time or the use of a more potent coupling reagent like HATU/DIPEA may be necessary.[6][7]

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative result (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Aib-containing peptides.[8]

Materials:

  • 96-well low-binding microtiter plates (e.g., polypropylene)[8]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[8]

  • Peptide stock solution (dissolved in sterile water or 0.01% acetic acid)

  • Bacterial inoculum suspension (adjusted to a McFarland standard of 0.5)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Peptide Dilutions:

    • Prepare a serial two-fold dilution of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 µL.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathway Diagrams

Antimicrobial_Peptide_Mechanism cluster_membrane Bacterial Membrane Disruption AMP Aib-Containing Antimicrobial Peptide Membrane Bacterial Cell Membrane AMP->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Perturbation Leakage Ion & ATP Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action for Aib-containing antimicrobial peptides.

GPCR_Signaling Ligand Helical Peptide (Aib-stabilized) GPCR G-Protein Coupled Receptor (7-Transmembrane) Ligand->GPCR Binding & Activation G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein GDP -> GTP Exchange G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Signal Transduction Bcl2_Interaction cluster_apoptosis Apoptosis Regulation BH3_mimetic Aib-stabilized BH3 Mimetic Peptide Bcl2 Anti-apoptotic Bcl-2 Protein BH3_mimetic->Bcl2 Binding & Inhibition Bax_Bak Pro-apoptotic Bax/Bak Proteins Bcl2->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspases

References

Troubleshooting & Optimization

Methyl 2-aminoisobutyrate hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with methyl 2-aminoisobutyrate hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. This compound is the salt form of the methyl ester of α-aminoisobutyric acid, which enhances its utility in research.[1] Key properties are summarized below.

Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the likely causes?

Several factors can contribute to the poor dissolution of this compound, which is generally described as being only slightly soluble in water.[2][3][4] The most common causes include:

  • Suboptimal pH: The pH of your buffer is critical. As the hydrochloride salt of a primary amine, the compound's solubility is significantly pH-dependent. In neutral or alkaline buffers, it can convert to its less soluble free base form.[5][6]

  • Common Ion Effect: If your buffer or medium contains a high concentration of chloride ions (e.g., from NaCl or as part of the buffer itself), it can suppress the dissolution of the hydrochloride salt.[7][8] This is particularly relevant for compounds that are already slightly soluble.[7]

  • Low Temperature: Solubility often decreases at lower temperatures. Ensuring your dissolution process is performed at a controlled and potentially slightly elevated temperature can help.

  • Insufficient Agitation: Inadequate mixing can lead to slow dissolution rates. The use of mechanical agitation, such as an orbital shaker or sonication, can help break up aggregates and increase the surface area of the powder exposed to the solvent.[5][9]

Q3: How exactly does pH influence the solubility of this compound?

The solubility of this compound is directly linked to the ionization state of its primary amine group. The parent amino acid has a pKa of approximately 10.21 for its amino group.[10]

  • In Acidic Conditions (Low pH): The amine group is protonated (-NH3+), forming a charged species. This positive charge increases the molecule's polarity, enhancing its interaction with polar water molecules and thus increasing its solubility.

  • In Neutral or Alkaline Conditions (Higher pH): As the pH increases towards and beyond the pKa of the amine, the group becomes deprotonated (-NH2). This neutral, free base form is less polar and therefore significantly less soluble in aqueous solutions.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Alkaline) low_ph_species R-NH₃⁺Cl⁻ (Protonated, High Solubility) high_ph_species R-NH₂ + H⁺ + Cl⁻ (Deprotonated, Low Solubility) low_ph_species->high_ph_species  Increase pH Decrease pH  

Caption: Effect of pH on the ionization state and solubility.

Q4: My compound won't dissolve even after adjusting the pH. What else can I do?

If pH adjustment is insufficient, several other techniques can be employed, often in combination. The goal is to overcome the compound's low intrinsic aqueous solubility.

  • Use of Co-solvents: For preparing concentrated stock solutions, using a small amount of an organic co-solvent is a common and effective strategy.[5] Solvents such as DMSO are frequently used.[11] The stock can then be diluted into your aqueous buffer, but care must be taken to avoid precipitation upon dilution and to ensure the final co-solvent concentration is compatible with your experimental system (e.g., <0.5% DMSO for many cell cultures).[12]

  • Mechanical Agitation: Sonication can be used to break apart powder aggregates and increase the dissolution rate.[5][11]

  • Gentle Warming: Increasing the temperature of the solution can enhance solubility. Warming the solution in a water bath to around 37°C while stirring can be effective.[12][13] However, avoid excessive heat to prevent potential degradation of the compound.

The following workflow can guide your troubleshooting process.

G cluster_troubleshooting Troubleshooting Steps start Start: Dissolve Compound in Aqueous Buffer check_dissolved Is it fully dissolved? start->check_dissolved success Success: Solution Prepared check_dissolved->success Yes adjust_ph 1. Adjust pH (Lower to acidic range, e.g., pH 4-6) check_dissolved->adjust_ph No add_energy 2. Add Energy (Vortex, Gentle Warming, Sonication) adjust_ph->add_energy use_cosolvent 3. Use Co-solvent (Prepare concentrated stock in DMSO, then dilute into buffer) add_energy->use_cosolvent use_cosolvent->success If successful

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 15028-41-8[14]
Molecular Formula C₅H₁₂ClNO₂[15]
Molecular Weight 153.61 g/mol [14][15]
Appearance White Crystalline Powder[4]
Melting Point ~185°C (decomposition)[2]
pKa (of parent amino acid) 2.36 (carboxyl), 10.21 (amino)[10]
Aqueous Solubility Slightly soluble[2][4]
Table 2: Example Solvent Formulations for Enhanced Solubility

The following formulations have been reported to yield clear solutions at concentrations of ≥ 5 mg/mL. These are primarily for preparing concentrated stock solutions for in vivo or in vitro studies.

ProtocolSolvent CompositionFinal ConcentrationSource
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (32.55 mM)[11]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (32.55 mM)[11]
310% DMSO, 90% Corn Oil≥ 5 mg/mL (32.55 mM)[11]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol, based on the widely accepted shake-flask method, is used to determine the equilibrium solubility of this compound in a specific buffer.[9][16]

Materials:

  • This compound powder

  • Desired aqueous buffer (e.g., Phosphate Buffer pH 6.8, Acetate Buffer pH 4.5)

  • Thermostatically controlled orbital shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC) to quantify the compound's concentration

Procedure:

  • Preparation: Prepare the desired buffer solution and verify its pH.

  • Addition of Compound: Add an excess amount of the compound to a known volume of the buffer in a vial. It is crucial that undissolved solid remains visible to ensure saturation is achieved.[16]

  • Equilibration: Tightly cap the vial and place it in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[9]

  • Sampling: Allow the suspension to agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary experiment can determine the time required to reach a plateau in concentration.[9]

  • Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved micro-particulates.

  • Quantification: Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method.

  • Replication: Perform the entire experiment in triplicate to ensure reproducibility.

G start 1. Add Excess Compound to Buffer in Vial agitate 2. Agitate at Constant Temp (e.g., 24-48h) start->agitate settle 3. Settle Suspension agitate->settle filter 4. Filter Supernatant (0.22 µm filter) settle->filter analyze 5. Quantify Concentration (e.g., HPLC) filter->analyze end Result: Equilibrium Solubility analyze->end

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Preparation of a Concentrated Stock Solution Using a Co-solvent (DMSO)

This protocol describes how to prepare a concentrated stock solution when aqueous solubility is insufficient for your experimental needs.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide), sterile/analytical grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Determine Target Concentration: Calculate the desired concentration for your stock solution (e.g., 50 mg/mL or ~325 mM).

  • Weigh Compound: Accurately weigh the required amount of the compound into a sterile vial.

  • Add Co-solvent: Add the calculated volume of DMSO to the vial.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes.[12] If necessary, gentle warming (37°C) or brief sonication can be used to facilitate complete dissolution.[11]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to maintain stability.[11]

  • Application: When preparing your working solution, add the stock solution dropwise to your vigorously stirring aqueous buffer to minimize the risk of precipitation. Always ensure the final DMSO concentration is below the tolerance limit for your specific assay.

References

Technical Support Center: Degradation of Methyl 2-aminoisobutyrate Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-aminoisobutyrate hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the methyl ester bond. This reaction is catalyzed by both acid and base, yielding 2-aminoisobutyric acid and methanol (B129727) as the main degradation products.

Q2: How does pH affect the stability of this compound solutions?

The stability of this compound is highly dependent on the pH of the solution. The rate of hydrolysis is generally lowest in the mid-pH range and increases significantly under both acidic and basic conditions. In strongly alkaline solutions, the hydrolysis rate is considerably faster.

Q3: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to store the solution at a low temperature (2-8 °C) and at a pH where the ester is most stable (typically in the slightly acidic to neutral range, which should be determined experimentally). For long-term storage, it is best to store the compound in its solid, hydrochloride salt form in a cool, dry place.[1]

Q4: Can temperature and light affect the stability of this compound solutions?

Yes, both temperature and light can accelerate the degradation of this compound. Elevated temperatures will increase the rate of hydrolysis. Exposure to UV or visible light may also promote degradation, a process known as photolytic degradation. Therefore, it is recommended to protect solutions from light and store them at reduced temperatures.

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound. This method can separate the intact compound from its degradation products, allowing for accurate quantification of both. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Solution

Possible Cause: The pH of the solution is too high (alkaline) or too low (acidic), leading to accelerated hydrolysis.

Troubleshooting Steps:

  • Measure the pH of your solution.

  • Adjust the pH to a more neutral range (e.g., pH 4-7). The optimal pH for stability should be determined experimentally.

  • Prepare fresh solutions before use. Avoid storing solutions for extended periods, especially at room temperature.

  • If the solution must be stored, keep it at a low temperature (2-8 °C).

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

Troubleshooting Steps:

  • Identify the main degradation product. The primary hydrolysis product is 2-aminoisobutyric acid. You can confirm this by running a standard of 2-aminoisobutyric acid on your HPLC system.

  • Consider other degradation pathways. If the unknown peak is not 2-aminoisobutyric acid, consider the possibility of oxidative degradation or photodegradation.

  • Protect your solution from light. Store solutions in amber vials or wrap them in aluminum foil.

  • De-gas your solvents. To minimize oxidation, use solvents that have been de-gassed by sonication or sparging with an inert gas like nitrogen.

Issue 3: Inconsistent Results Between Experiments

Possible Cause: Inconsistent solution preparation and storage procedures.

Troubleshooting Steps:

  • Standardize your solution preparation protocol. Use a consistent source of solvent and buffer components.

  • Always measure the pH of your final solution.

  • Prepare fresh solutions for each experiment. If this is not feasible, establish a clear and consistent storage protocol (temperature, duration, light protection).

  • Perform a system suitability test before each set of experiments to ensure your analytical method is performing consistently.

Data Presentation

Table 1: Factors Influencing the Degradation of this compound in Solution
FactorEffect on Degradation RateRecommended Mitigation
pH Significantly increased in acidic (< pH 4) and especially basic (> pH 8) conditions.Maintain solution pH in the range of 4-7.
Temperature Increased with higher temperatures.Store solutions at low temperatures (2-8 °C).
Light Can be accelerated by exposure to UV and visible light.Protect solutions from light using amber vials or by wrapping containers in foil.
Oxygen May lead to oxidative degradation.Use de-gassed solvents and consider working under an inert atmosphere for sensitive experiments.
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, and strong reducing agents can accelerate degradation.Avoid contact with these materials.
Table 2: Hydrolysis Rate of a Simple Amino Acid Methyl Ester (Glycine Methyl Ester) at Different pH Values (Analogous Data)
pHSecond-Order Rate Constant (kOH) [M-1s-1] at 25 °C
9.01.3 x 102
10.01.3 x 103
11.01.3 x 104

This data is for glycine (B1666218) methyl ester and serves as an example of the significant increase in hydrolysis rate with increasing pH. The absolute rates for this compound may differ, but the trend is expected to be similar.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To investigate the degradation of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the solution at room temperature (due to faster degradation).

    • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, 2-aminoisobutyric acid.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Development Notes:

  • A gradient elution may be necessary to achieve optimal separation if multiple degradation products are present.

  • The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for the amine-containing analytes.

  • Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation_Pathway cluster_conditions Accelerated by Methyl 2-aminoisobutyrate Methyl 2-aminoisobutyrate 2-Aminoisobutyric Acid 2-Aminoisobutyric Acid Methyl 2-aminoisobutyrate->2-Aminoisobutyric Acid Hydrolysis (+ H2O) Methanol Methanol Methyl 2-aminoisobutyrate->Methanol Hydrolysis (+ H2O) Acid (H+) Acid (H+) Base (OH-) Base (OH-) Heat Heat

Caption: Primary degradation pathway of Methyl 2-aminoisobutyrate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Acid Stress\n(0.1M HCl, 60°C) Acid Stress (0.1M HCl, 60°C) Stock Solution->Acid Stress\n(0.1M HCl, 60°C) Base Stress\n(0.1M NaOH, RT) Base Stress (0.1M NaOH, RT) Stock Solution->Base Stress\n(0.1M NaOH, RT) Oxidative Stress\n(3% H2O2, RT) Oxidative Stress (3% H2O2, RT) Stock Solution->Oxidative Stress\n(3% H2O2, RT) Thermal Stress\n(Solid, 80°C) Thermal Stress (Solid, 80°C) Stock Solution->Thermal Stress\n(Solid, 80°C) Photolytic Stress\n(UV/Vis Light) Photolytic Stress (UV/Vis Light) Stock Solution->Photolytic Stress\n(UV/Vis Light) Stressed Samples Stressed Samples Acid Stress\n(0.1M HCl, 60°C)->Stressed Samples Base Stress\n(0.1M NaOH, RT)->Stressed Samples Oxidative Stress\n(3% H2O2, RT)->Stressed Samples Thermal Stress\n(Solid, 80°C)->Stressed Samples Photolytic Stress\n(UV/Vis Light)->Stressed Samples Neutralization (if applicable) Neutralization (if applicable) Stressed Samples->Neutralization (if applicable) HPLC Analysis HPLC Analysis Neutralization (if applicable)->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Degradation Observed Degradation Observed Check pH Check pH Degradation Observed->Check pH Check Temperature Check Temperature Degradation Observed->Check Temperature Check Light Exposure Check Light Exposure Degradation Observed->Check Light Exposure Adjust pH Adjust pH Check pH->Adjust pH pH is acidic/basic Lower Temperature Lower Temperature Check Temperature->Lower Temperature Temp is high Protect from Light Protect from Light Check Light Exposure->Protect from Light Exposed to light

Caption: Troubleshooting logic for unexpected degradation.

References

Stability of Methyl 2-aminoisobutyrate hydrochloride at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Methyl 2-aminoisobutyrate hydrochloride at room temperature. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container at -20°C. Some suppliers suggest that for even longer shelf life, storage at -80°C is beneficial, particularly for solutions. The solid compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation. Therefore, it is crucial to store it in a dry environment.

Q2: How stable is solid this compound at room temperature?

In its solid, crystalline form, this compound is relatively stable at room temperature, with a typical shelf life of 2-3 years when stored under ideal conditions (cool, dry, and sealed).[1] However, its stability is significantly compromised by the presence of moisture. Exposure to humidity can initiate hydrolysis, the primary degradation pathway. For short durations, such as during shipping (up to two weeks), room temperature storage is generally acceptable.

Q3: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis.[2][3][4][5][6] In the presence of water, the ester group is cleaved, resulting in the formation of 2-aminoisobutyric acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.

Q4: Are there any known incompatibilities for this compound?

Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases. Such materials can accelerate its degradation.

Q5: What are the signs of degradation?

Visual signs of degradation in the solid product can include clumping or caking, which indicates moisture absorption.[1] For solutions, the appearance of precipitate or a change in clarity may suggest degradation or solubility issues. For quantitative assessment, analytical techniques such as HPLC are necessary to detect the presence of degradation products like 2-aminoisobutyric acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the starting material.1. Verify the storage conditions of your this compound. 2. Perform a purity check on your sample using a suitable analytical method like HPLC or NMR. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments.
Solid material appears clumped or caked. Moisture absorption.1. The product has likely been exposed to humidity. While it may still be usable for some applications, its purity is compromised. 2. For critical experiments, it is highly recommended to use a new, unopened vial of the compound. 3. Ensure future storage is in a desiccator or a controlled low-humidity environment.
Difficulty dissolving the compound in a recommended solvent. Partial hydrolysis to the less soluble 2-aminoisobutyric acid.1. Attempt to aid dissolution using gentle heating or sonication. 2. If the material still does not fully dissolve, this may indicate significant degradation. 3. It is advisable to analyze the purity of the material before proceeding.

Experimental Protocols

Protocol for Assessing the Stability of Solid this compound at Room Temperature

This protocol outlines a general method for evaluating the stability of solid this compound under ambient conditions.

1. Sample Preparation and Storage:

  • Aliquot approximately 10 mg of this compound into several individual, tightly sealed glass vials.

  • Designate a set of vials for each time point and storage condition.

  • Store one set of vials under controlled room temperature (e.g., 25°C) and controlled relative humidity (e.g., 60% RH) in a stability chamber.

  • Store a control set of vials at the recommended long-term storage condition of -20°C.

2. Time Points for Analysis:

  • Analyze samples at initial time (T=0) and at subsequent time points such as 1, 3, 6, and 12 months.

3. Analytical Method: High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase: Prepare an appropriate mobile phase. A common choice for amino acid analysis is a buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition may require optimization.

  • Column: Utilize a C18 reverse-phase column suitable for the separation of polar compounds.

  • Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound of known purity.

    • Prepare a stock solution of 2-aminoisobutyric acid to identify the primary degradation product.

  • Sample Analysis:

    • At each time point, dissolve the contents of one vial in a known volume of a suitable solvent (e.g., water or a water/organic mixture).

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.

  • Quantification:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) measurement.

    • Quantify the amount of 2-aminoisobutyric acid formed by comparing its peak area to the standard.

Visualizations

degradation_pathway MAH Methyl 2-aminoisobutyrate hydrochloride AIB 2-Aminoisobutyric acid MAH->AIB Hydrolysis MeOH Methanol MAH->MeOH Hydrolysis H2O H₂O (Moisture) H2O->MAH

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Humidity, Seal) start->check_storage degradation_suspected Degradation Suspected? check_storage->degradation_suspected purity_analysis Perform Purity Analysis (e.g., HPLC) degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed degradation_suspected->purity_analysis Yes investigate_other Investigate Other Experimental Variables degradation_suspected->investigate_other No use_new_batch Use a Fresh, Properly Stored Batch degradation_confirmed->use_new_batch Yes continue_experiment Continue Experiment degradation_confirmed->continue_experiment No use_new_batch->continue_experiment

Caption: Troubleshooting workflow for suspected sample degradation.

References

Optimizing reaction conditions for Methyl 2-aminoisobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-aminoisobutyrate hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the esterification of 2-aminoisobutyric acid. Two common procedures are the thionyl chloride method and the trimethylchlorosilane (TMSCl) method.[1][2] Both methods are effective, and the choice may depend on the availability of reagents and desired scale.

Q2: I am seeing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature. For the thionyl chloride method, stirring at room temperature for at least 3 hours is recommended.[1]

  • Moisture contamination: Thionyl chloride and trimethylchlorosilane are both sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Loss during workup: The product is water-soluble, so care must be taken during any aqueous extraction steps to minimize loss.[1] Evaporation of the solvent should be done carefully to avoid loss of the product.

  • Sub-optimal reagent quantity: The molar ratio of the acid to the esterifying agent is crucial. For instance, using 2.5 equivalents of thionyl chloride has been shown to produce a high yield.[1]

Q3: My final product is not a white solid as expected. What could be the issue?

A3: Discoloration in the final product often points to impurities. Potential sources include:

  • Starting material quality: Ensure the purity of the initial 2-aminoisobutyric acid.

  • Reaction byproducts: Side reactions can lead to colored impurities. For example, overheating during the reaction or workup can cause degradation.

  • Residual solvent: Incomplete removal of solvents used in the reaction or purification can result in a product that is an oil or a sticky solid instead of a crystalline powder. Ensure the product is dried thoroughly under vacuum.

Q4: How can I purify the final product effectively?

A4: If you suspect impurities, recrystallization is a common purification method. The choice of solvent will depend on the nature of the impurities. Due to the product's solubility in water and some organic solvents like methanol, a mixed solvent system might be necessary.[1] Washing the crude product with a non-polar solvent like diethyl ether can also help remove organic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents (e.g., old thionyl chloride).Use freshly opened or distilled thionyl chloride or trimethylchlorosilane.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the starting material is still present, extend the reaction time or gently warm the mixture.
Product is an Oil or Gummy Solid Residual solvent (e.g., methanol).Dry the product under high vacuum for an extended period. Gentle heating during drying can also help.
Presence of hygroscopic impurities.Attempt to purify by recrystallization or by washing with an appropriate anhydrous solvent.
Broad Melting Point Range Impure product.Recrystallize the product. Perform NMR or other spectroscopic analysis to identify the impurity.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.Ensure complete removal of the solvent (e.g., methanol) under reduced pressure.[1][3]

Experimental Protocols

Method 1: Thionyl Chloride Esterification[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 2-aminoisobutyric acid (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

  • Workup: Remove the solvent by vacuum distillation.

  • Drying: Dry the resulting residue in an oven at 60°C to obtain this compound as a white solid.

Method 2: Trimethylchlorosilane (TMSCl) Esterification[2]
  • Reaction Setup: Place 2-aminoisobutyric acid (1 equivalent) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) and stir. Then, add methanol.

  • Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the product.

Process Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents 2-Aminoisobutyric Acid Anhydrous Methanol start->reagents glassware Dry Glassware start->glassware mix Suspend Acid in Methanol reagents->mix glassware->mix cool Cool in Ice Bath mix->cool add_socl2 Add Thionyl Chloride cool->add_socl2 stir Stir at Room Temp (3h) add_socl2->stir evaporate Vacuum Distillation stir->evaporate dry Dry in Oven (60°C) evaporate->dry end Final Product dry->end

Caption: Workflow for the synthesis of this compound using the thionyl chloride method.

troubleshooting_logic start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction check_moisture Review Anhydrous Conditions start->check_moisture check_workup Evaluate Workup Procedure start->check_workup incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn moisture Moisture Contamination check_moisture->moisture loss Product Loss During Workup check_workup->loss solution_time Increase Reaction Time / Temp incomplete_rxn->solution_time solution_dry Use Dry Glassware & Reagents moisture->solution_dry solution_careful Careful Solvent Removal loss->solution_careful

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Troubleshooting poor cell permeability of Methyl 2-aminoisobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell permeability with Methyl 2-aminoisobutyrate hydrochloride.

Troubleshooting Guides

This section offers a step-by-step approach to diagnosing and resolving common issues related to the cell permeability of this compound.

Issue 1: Lower than expected compound uptake in cells.

Potential Cause: The inherent physicochemical properties of this compound, a polar and hydrophilic molecule, limit its ability to passively diffuse across the lipophilic cell membrane.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Step 1: Assess Passive Permeability cluster_2 Step 2: Investigate Active Transport cluster_3 Step 3: Check for Active Efflux A Low intracellular concentration of this compound B Perform Parallel Artificial Membrane Permeability Assay (PAMPA) A->B C Result: Low Papp value? B->C D Hypothesis: Uptake is transporter-mediated. C->D Yes F Perform bi-directional Caco-2 assay. C->F No, or to further investigate E Conduct uptake assays in cell lines expressing amino acid transporters (e.g., System A). D->E G Efflux Ratio > 2? F->G H Conduct Caco-2 assay with efflux pump inhibitors (e.g., Verapamil). G->H Yes

Caption: Troubleshooting workflow for poor cell permeability.

Recommended Actions:

  • Quantify Passive Permeability: Start by performing a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's passive diffusion potential. A low apparent permeability coefficient (Papp) will confirm that passive diffusion is not the primary route of entry.

  • Investigate Transporter-Mediated Uptake: Given that Methyl 2-aminoisobutyrate is an amino acid ester, its uptake is likely mediated by amino acid transporters.[1][2][3][4][5] α-(Methylamino)isobutyric acid (MeAIB), a closely related compound, is a known substrate for the sodium-dependent amino acid transport system A (ATA1).[2]

    • Use cell lines known to express high levels of amino acid transporters (e.g., certain cancer cell lines).

    • Perform competitive inhibition assays with known substrates of amino acid transporters (e.g., alanine, serine, glycine) to see if the uptake of this compound is reduced.

  • Assess Active Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.

    • A bi-directional Caco-2 assay can determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[6]

    • If efflux is suspected, repeat the Caco-2 assay in the presence of an efflux pump inhibitor, such as verapamil. A significant increase in the apical-to-basolateral (A-B) permeability in the presence of the inhibitor confirms the involvement of that efflux pump.[6][7][8]

Issue 2: Inconsistent results in permeability assays.

Potential Cause: Issues with experimental setup, compound solubility, or cell monolayer integrity can lead to unreliable data.

Troubleshooting Steps:

  • Compound Solubility: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations. It is highly soluble in DMSO and slightly soluble in water and methanol.[1][9][10] For aqueous buffers, sonication may be required to aid dissolution.[11]

  • Cell Monolayer Integrity (for Caco-2 assays):

    • Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers. TEER values should be stable and within the acceptable range for your laboratory's protocol (typically >200 Ω·cm²).[6][12]

    • Include a low-permeability marker (e.g., Lucifer Yellow) in your experiments to check for monolayer integrity.[13][14]

  • Assay Validation: Always include high and low permeability control compounds in your assays to validate the experimental setup.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its cell permeability?

A1: The key properties are summarized in the table below. Its high polarity (inferred from solubility) and the presence of a charged amine group contribute to its low passive permeability. The topological polar surface area (TPSA) of the related compound 2-aminoisobutyric acid is 63.3 Ų, which is in a range that can limit passive diffusion across the blood-brain barrier.[17][18]

PropertyValue / DescriptionImplication for Permeability
Molecular Formula C₅H₁₂ClNO₂-
Molecular Weight 153.61 g/mol Low molecular weight is generally favorable for passive diffusion.
Form Solid-
Solubility DMSO: 100 mg/mL, Slightly soluble in water and methanol[1][9][10]High polarity, suggesting low lipophilicity and poor passive diffusion.
Predicted LogP Likely low due to its hydrophilic nature.Low LogP values are associated with poor passive membrane permeability.
Polar Surface Area (PSA) TPSA of 2-aminoisobutyric acid is 63.3 Ų[17]A higher PSA can hinder passive diffusion across lipid bilayers.[19]

Q2: My compound shows poor passive permeability in the PAMPA assay. What should I do next?

A2: A low Papp value in the PAMPA assay confirms that passive diffusion is not a significant mechanism of uptake. The next logical step is to investigate carrier-mediated transport. Since Methyl 2-aminoisobutyrate is an amino acid analogue, you should focus on assays that can detect the involvement of amino acid transporters.[1][2]

Q3: How can I determine if this compound is a substrate for efflux pumps?

A3: The most direct method is to perform a bi-directional Caco-2 assay.[6][15] This involves measuring the transport of the compound from the apical (top) to the basolateral (bottom) side of the cell monolayer and in the reverse direction. A significantly higher basolateral-to-apical transport rate (efflux ratio > 2) indicates that the compound is actively pumped out of the cells.[6] To identify the specific pump involved, you can perform the assay in the presence of known efflux pump inhibitors.[7][8][20][21]

cluster_0 Apical (A) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (B) A Compound Added Cell Epithelial Cells A->Cell Uptake Cell->A Efflux (B->A) B Compound Measured Cell->B Permeation (A->B) Efflux Efflux Pump (e.g., P-gp) Efflux->A B->Cell Uptake from Basolateral side

Caption: Bi-directional transport across a Caco-2 cell monolayer.

Q4: Are there any strategies to improve the cell permeability of this compound?

A4: Yes, several strategies can be considered:

  • Prodrug Approach: The hydrophilicity of the molecule can be masked by creating a more lipophilic prodrug. This involves chemically modifying the molecule to improve its membrane permeability, with the modification being cleaved off inside the cell to release the active compound.

  • Use of Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of cell membranes. However, their use needs to be carefully evaluated for potential cytotoxicity.

  • Formulation Strategies: For in vivo applications, formulation approaches such as the use of lipid-based delivery systems can be explored to enhance absorption.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This assay predicts passive permeability.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound and control compounds (high and low permeability)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Coat the Filter Plate:

    • Add 5 µL of the lecithin/dodecane solution to each well of the filter plate.

    • Allow the solvent to evaporate, leaving a lipid layer on the filter.

  • Add Compound to Donor Plate:

    • Add the diluted compound solution to the wells of the donor (filter) plate.

  • Assemble the PAMPA Sandwich:

    • Fill the acceptor plate wells with PBS.

    • Carefully place the donor plate on top of the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[22][23]

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using the formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) Where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = area of the membrane

      • t = incubation time

      • Ca = concentration in the acceptor well

      • Ceq = equilibrium concentration

Caco-2 Permeability Assay Protocol

This assay assesses both passive and active transport across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound, control compounds, and efflux pump inhibitors (e.g., verapamil)

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[6]

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers before the experiment.

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport (for efflux assessment):

    • In a separate set of wells, add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

    • Analyze the concentration of the compound using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Efflux Pump Inhibition Assay Protocol

This protocol is an adaptation of the Caco-2 permeability assay.

Procedure:

  • Follow the Caco-2 permeability assay protocol as described above.

  • For the inhibition experiment, pre-incubate the Caco-2 monolayers with a known efflux pump inhibitor (e.g., 100 µM verapamil) in the transport buffer for approximately 30-60 minutes.

  • Perform the bi-directional transport experiment in the continued presence of the inhibitor in both the apical and basolateral chambers.

  • Calculate the Papp values and the efflux ratio in the presence of the inhibitor. A significant reduction in the efflux ratio compared to the experiment without the inhibitor indicates that the compound is a substrate of the targeted efflux pump.

References

Common impurities in commercial Methyl 2-aminoisobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 2-aminoisobutyrate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: While commercial this compound is typically of high purity (often exceeding 99%)[1][2][3], several types of impurities can potentially be present at low levels. These can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: The most common synthesis involves the esterification of 2-aminoisobutyric acid with methanol (B129727) in the presence of an acid catalyst (like thionyl chloride or HCl gas). Therefore, residual 2-aminoisobutyric acid is a potential impurity.

    • Residual Solvents: Solvents used during synthesis and purification, such as methanol or isopropanol , may be present in trace amounts.

    • Byproducts of Synthesis: Side reactions can lead to the formation of byproducts. For instance, the reaction of thionyl chloride with residual water can generate acidic impurities.

  • Degradation Products: These impurities form during storage or handling.

    • Hydrolysis Product: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture, which would revert it to 2-aminoisobutyric acid .

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for quantifying the main component and detecting non-volatile impurities. A reversed-phase method with UV detection is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. Derivatization of the amino acid ester may be necessary to improve its volatility and chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help identify and quantify impurities if they are present at sufficient levels (typically >0.1%).

  • Karl Fischer Titration: This method is specifically used to determine the water content, which is important for stability as it can lead to hydrolysis.

Q3: I see an unexpected peak in my HPLC chromatogram. What could it be?

A3: An unexpected peak could be due to several factors:

  • A Known Impurity: Compare the retention time of the unexpected peak with that of potential impurities like 2-aminoisobutyric acid.

  • A Degradation Product: If the sample is old or has been improperly stored (e.g., exposed to moisture), the peak could correspond to the hydrolysis product, 2-aminoisobutyric acid.

  • Contamination: The peak could originate from a contaminated solvent, glassware, or the HPLC system itself. Running a blank (injecting the mobile phase without the sample) can help diagnose this.

  • An Artifact of the Analysis: Some analytical conditions can cause the sample to degrade on the column.

Q4: My reaction yield is lower than expected. Could impurities in this compound be the cause?

A4: Yes, impurities can affect reaction yields.

  • Lower Molar Amount: If your starting material contains a significant amount of impurities, the actual molar amount of this compound will be lower than calculated based on weight, leading to a lower product yield.

  • Reactive Impurities: Acidic or basic impurities could interfere with your reaction, especially if it is sensitive to pH.

  • Inhibitors: Certain impurities could potentially inhibit your catalyst or react with your reagents.

It is always recommended to use a high-purity grade of this compound and to confirm its purity before use in critical applications.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Table 1: Troubleshooting Common Issues
Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Presence of process-related impurities (e.g., 2-aminoisobutyric acid, residual solvents).Run a standard of the suspected impurity to confirm its identity by comparing retention times. For volatile impurities, GC-MS is the preferred method.
Degradation of the sample (hydrolysis).Analyze a freshly opened sample. Ensure proper storage of the compound in a desiccator to protect it from moisture.
Contamination from solvents or glassware.Run a blank injection. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Poor peak shape in HPLC (tailing) Interaction of the amine group with residual silanols on the HPLC column.Use a mobile phase with a competing amine (e.g., 0.1% triethylamine) or an end-capped column.
Overloading the column.Reduce the injection volume or the concentration of the sample.
Inconsistent analytical results Sample instability in the analytical solvent.Analyze samples as quickly as possible after preparation. If necessary, perform a stability study of the sample in the chosen solvent.
Non-homogeneity of the solid sample.Ensure the sample is well-mixed before weighing.
Low reaction yield Inaccurate quantification of the starting material due to the presence of impurities.Determine the purity of the this compound using a quantitative method like HPLC or qNMR and adjust the amount used in the reaction accordingly.
Water content leading to side reactions.Measure the water content using Karl Fischer titration and dry the material if necessary.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This method is suitable for the quantification of this compound and the detection of non-volatile impurities like 2-aminoisobutyric acid.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the mobile phase (initial conditions).

Protocol 2: Identification of Volatile Impurities by GC-MS

This method is suitable for the detection of residual solvents.

  • System: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Troubleshooting start Commercial Methyl 2-aminoisobutyrate HCl dissolve Dissolve in appropriate solvent start->dissolve kf Karl Fischer (Water Content) start->kf Solid Sample hplc HPLC Analysis (Purity, Non-volatile Impurities) dissolve->hplc Aqueous/Organic Solvent gcms GC-MS Analysis (Residual Solvents) dissolve->gcms Volatile Organic Solvent nmr NMR Analysis (Structure, Quantification) dissolve->nmr Deuterated Solvent evaluate Evaluate Purity & Identify Impurities hplc->evaluate gcms->evaluate nmr->evaluate kf->evaluate troubleshoot Troubleshoot based on Troubleshooting Guide evaluate->troubleshoot troubleshooting_logic start Unexpected Peak in Chromatogram check_blank Run Blank (Solvent Injection) start->check_blank peak_present Peak Present in Blank? check_blank->peak_present contamination Source is Contamination (Solvent, System) peak_present->contamination Yes no_contamination Peak is Sample-Related peak_present->no_contamination No compare_standards Compare Retention Time with Standards (e.g., 2-aminoisobutyric acid) no_contamination->compare_standards match_found Match Found? compare_standards->match_found known_impurity Impurity Identified match_found->known_impurity Yes unknown_impurity Potentially Unknown Degradant or Byproduct match_found->unknown_impurity No further_analysis Requires Further Characterization (e.g., MS, NMR) unknown_impurity->further_analysis

References

Technical Support Center: Methyl 2-aminoisobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing the hygroscopic compound, Methyl 2-aminoisobutyrate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid. In research, it is primarily used as a specific substrate for the System A family of amino acid transporters, also known as Sodium-coupled Neutral Amino Acid Transporters (SNATs).[1][2] Its high specificity allows for the study of the activity and kinetics of these transporters in various cell types.

Q2: Why is the hygroscopic nature of this compound a concern for experiments?

A2: Hygroscopic compounds readily absorb moisture from the atmosphere. This can lead to several experimental issues:

  • Inaccurate Weighing: The absorption of water increases the measured mass of the compound, leading to the preparation of solutions with a lower concentration than intended.

  • Physical Changes: The compound may clump or become difficult to handle, affecting its dissolution.

  • Chemical Degradation: In some cases, the presence of water can promote hydrolysis of the ester group over time, although the hydrochloride salt form provides some stability.

Q3: How should I store this compound?

A3: To minimize moisture absorption, it is crucial to store the compound in a tightly sealed container in a dry environment. For long-term storage, a desiccator or a dry box is recommended. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[3]

Q4: Can I dry the compound if it has been exposed to moisture?

A4: While it is possible to dry some hygroscopic compounds, it is not generally recommended for this compound without careful consideration. Heating the compound could potentially lead to degradation. If drying is deemed necessary, it should be done under vacuum at a low temperature. However, the most reliable approach is to prevent moisture absorption in the first place through proper storage and handling.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based amino acid transport assays.
  • Possible Cause: Inaccurate concentration of the this compound solution due to its hygroscopic nature.

  • Troubleshooting Steps:

    • Improve Weighing Technique:

      • Allow the container to equilibrate to room temperature before opening to prevent condensation.

      • Weigh the compound quickly in a low-humidity environment if possible (e.g., in a glovebox or a room with a dehumidifier).

      • Alternatively, for highly sensitive experiments, consider preparing a concentrated stock solution from the entire contents of a freshly opened vial. The concentration of this stock can then be accurately determined by methods such as quantitative NMR (qNMR) if available.[4]

    • Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment to minimize the effects of potential degradation over time, especially in aqueous buffers.

    • Validate Transporter Expression: Ensure that the cell line used in the assay expresses the target System A (SNAT) transporters.

Issue 2: The compound has clumped and is difficult to dissolve.
  • Possible Cause: The compound has absorbed a significant amount of moisture.

  • Troubleshooting Steps:

    • Gentle Dissolution: If the clumping is minor, you can attempt to break up the clumps with a clean, dry spatula before weighing.

    • Assisted Dissolution: For preparing solutions, techniques such as gentle warming and sonication can aid in dissolving the compound.[3] However, avoid excessive heat to prevent degradation.

    • Solvent Choice: Ensure you are using an appropriate solvent. While slightly soluble in water, solubility is enhanced in DMSO.[1] For cell-based assays, a concentrated stock in DMSO can be prepared and then diluted in the assay buffer.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol provides a method for preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (CAS: 15028-41-8)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the container of this compound to come to room temperature before opening.

  • In a low-humidity environment, weigh out 15.36 mg of the compound.

  • Transfer the weighed compound to a sterile tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[3]

ParameterValue
Molecular Weight 153.61 g/mol
Mass for 1 mL of 100 mM Stock 15.36 mg
Solvent Anhydrous DMSO
Storage Temperature -20°C or -80°C
Protocol 2: In Vitro Amino Acid Transport Assay using Radiolabeled Substrate

This protocol is an adapted method for measuring the activity of System A amino acid transporters in cultured cells using a radiolabeled substrate. For this example, we will assume the use of a radiolabeled version of a System A-specific substrate like [¹⁴C]MeAIB.

Materials:

  • Cultured cells expressing System A transporters (e.g., HeLa, PC-3)

  • 24-well tissue culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)

  • Radiolabeled substrate (e.g., [¹⁴C]Methyl 2-aminoisobutyrate)

  • Unlabeled this compound (for competition assay)

  • Cell lysis buffer

  • Scintillation counter and vials

  • Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

    • Add 500 µL of KRH buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.

  • Uptake Assay:

    • Prepare the uptake solution containing the radiolabeled substrate at the desired concentration in KRH buffer.

    • For competition experiments, prepare an uptake solution containing both the radiolabeled substrate and a high concentration of unlabeled this compound (e.g., 10 mM).

    • To start the uptake, aspirate the pre-incubation buffer and add 250 µL of the uptake solution to each well.

    • Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure initial linear uptake rates.

  • Termination of Uptake:

    • To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Add 250 µL of cell lysis buffer to each well and incubate for 20 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the radioactivity counts.

    • Calculate the rate of uptake (e.g., in pmol/mg protein/min).

    • In competition experiments, the uptake in the presence of excess unlabeled substrate represents non-specific uptake and should be subtracted from the total uptake to determine the specific uptake.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis weigh Weigh Hygroscopic Compound Quickly dissolve Dissolve in Anhydrous DMSO for Stock Solution weigh->dissolve uptake Add Radiolabeled Substrate (e.g., [¹⁴C]MeAIB) dissolve->uptake Dilute Stock in Assay Buffer seed Seed Cells in Multi-well Plate equilibrate Equilibrate Cells in Buffer seed->equilibrate equilibrate->uptake terminate Terminate Uptake with Ice-Cold PBS Wash uptake->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity lyse->measure normalize Normalize to Protein Content measure->normalize calculate Calculate Uptake Rate normalize->calculate

Caption: Workflow for an amino acid transport assay.

signaling_pathway cluster_membrane Plasma Membrane cluster_cell Intracellular snat SNAT Transporter (System A) aa_influx Amino Acid Influx snat->aa_influx Mediates mtorc1 mTORC1 cell_growth Cell Growth & Proliferation mtorc1->cell_growth protein_synthesis Protein Synthesis mtorc1->protein_synthesis substrate Methyl 2-aminoisobutyrate HCl (Substrate) substrate->snat Binds to aa_influx->mtorc1 Activates

Caption: SNAT transporter signaling to mTORC1.

References

Technical Support Center: Amino Acid Transport Assays with Methyl 2-aminoisobutyrate hydrochloride (MeAIB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 2-aminoisobutyrate hydrochloride (MeAIB) in amino acid transport assays.

Troubleshooting Guides

This section addresses common unexpected results and provides step-by-step solutions to resolve them.

Issue 1: Low or No MeAIB Uptake Signal

Q: My radiolabeled MeAIB uptake is very low or indistinguishable from the background. What are the possible causes and solutions?

A: Low signal in a MeAIB uptake assay can be frustrating. Here’s a checklist of potential causes and how to address them:

  • Cell Health and Viability:

    • Problem: Cells may be unhealthy, leading to compromised transporter function.

    • Solution: Always check cell viability before starting an assay. Ensure cells are in the logarithmic growth phase and have not been over-confluenced.

  • Transporter Expression:

    • Problem: The cell line used may have low expression of System A amino acid transporters (primarily SNAT1/SLC38A1 and SNAT2/SLC38A2), for which MeAIB is a specific substrate.[1] Expression levels can also decrease with high cell passage numbers.[2][3]

    • Solution:

      • Confirm the expression of SNAT1 and SNAT2 in your cell line using techniques like RT-qPCR or Western blotting.

      • Use cells with a lower passage number, as high passage numbers can lead to altered protein expression and cell function.[2][3][4]

      • If possible, use a cell line known to have high System A transporter activity.

  • Assay Buffer Composition:

    • Problem: MeAIB transport via System A is sodium-dependent.[5][6][7] Incorrect buffer composition can inhibit uptake.

    • Solution: Ensure your uptake buffer contains a physiological concentration of sodium chloride (e.g., 120-140 mM). As a control, you can perform the assay in a sodium-free buffer (replacing NaCl with choline (B1196258) chloride or a similar salt) to confirm sodium dependency.

  • pH of Assay Buffer:

    • Problem: System A transporters are sensitive to pH, with optimal activity typically around pH 7.4.[5]

    • Solution: Carefully check and adjust the pH of your assay buffer to the optimal range for your cell line, usually between 7.2 and 7.6.

  • Incubation Time and Temperature:

    • Problem: Incubation times that are too short may not allow for sufficient uptake, while overly long incubations can lead to substrate saturation or efflux. Temperature fluctuations can also affect transporter activity.

    • Solution: Optimize the incubation time for your specific cell line. Start with a time course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the linear range of uptake. Maintain a constant temperature, typically 37°C, throughout the experiment.

Issue 2: High Background Signal

Q: I am observing a high background signal in my MeAIB transport assay, making it difficult to discern the true uptake. How can I reduce the background?

A: High background can obscure your results. Here are common causes and strategies to minimize it:

  • Inadequate Washing:

    • Problem: Insufficient washing of the cells after incubation with radiolabeled MeAIB can leave residual radioactivity on the cell surface or in the well.

    • Solution: Increase the number and volume of wash steps with ice-cold stop buffer (e.g., PBS). Ensure each wash is performed quickly to minimize efflux of the transported substrate.

  • Non-Specific Binding:

    • Problem: Radiolabeled MeAIB may bind non-specifically to the cell surface or the culture plate.

    • Solution:

      • Include a "non-specific binding" control in your experiment. This is typically done by adding a high concentration of unlabeled MeAIB (e.g., 10 mM) to a set of wells along with the radiolabeled substrate. The uptake in these wells represents non-specific binding and can be subtracted from the total uptake of your experimental wells.

      • Pre-treating the wells with a blocking agent like bovine serum albumin (BSA) might help in some cases, but be mindful of potential interactions with the transport process.

  • Contaminated Reagents:

    • Problem: Contamination in your radiolabeled MeAIB stock or other reagents can contribute to a high background.

    • Solution: Use fresh, high-quality reagents. Periodically check the purity of your radiolabeled MeAIB.

Issue 3: Inconsistent and Variable Results

Q: My results from the MeAIB transport assay are highly variable between replicates and experiments. What could be causing this inconsistency?

A: Variability can undermine the reliability of your data. Consider these factors:

  • Cell Seeding Density and Confluency:

    • Problem: Inconsistent cell numbers per well will lead to variable uptake. Transporter expression can also be dependent on cell confluency.[5]

    • Solution: Ensure a uniform cell seeding density across all wells of your plate. Perform experiments at a consistent level of cell confluency.

  • Cell Passage Number:

    • Problem: As mentioned earlier, using cells with a wide range of passage numbers can introduce significant variability due to changes in transporter expression and overall cell physiology.[2][3][4]

    • Solution: Use cells within a narrow and defined passage number range for all your experiments. It is good practice to thaw a new vial of low-passage cells after a certain number of passages.

  • Presence of Serum:

    • Problem: Serum contains amino acids and other factors that can compete with MeAIB for transport or otherwise modulate transporter activity, leading to inconsistent results.[8][9][10][11]

    • Solution: For most uptake assays, it is recommended to perform the experiment in a serum-free buffer. If serum is required for cell health during the assay, be aware of its potential effects and keep its concentration consistent across all experiments.

  • Pipetting Errors:

    • Problem: Small variations in the volumes of radiolabeled substrate, inhibitors, or wash buffers can lead to significant differences in results.

    • Solution: Use calibrated pipettes and be meticulous with your pipetting technique.

Issue 4: Inhibition Assay Not Working as Expected

Q: I am performing a competitive inhibition assay with a known inhibitor, but I am not seeing the expected decrease in MeAIB uptake. What could be wrong?

A: A non-responsive inhibition assay can be due to several factors:

  • Inhibitor Concentration and Potency:

    • Problem: The concentration of the inhibitor may be too low to effectively compete with MeAIB.

    • Solution: Perform a dose-response curve with a range of inhibitor concentrations to determine its IC50 (the concentration at which it inhibits 50% of the uptake). Ensure you are using a concentration that is appropriate for the expected potency of the inhibitor.

  • Pre-incubation Time:

    • Problem: The inhibitor may require a certain amount of time to bind to the transporter or to be taken up by the cell to exert its effect.

    • Solution: Optimize the pre-incubation time with the inhibitor before adding the radiolabeled MeAIB. A typical pre-incubation time is 15-30 minutes, but this may need to be adjusted.

  • Specificity of the Inhibitor:

    • Problem: The chosen inhibitor may not be specific for the System A transporters that are active in your cell line.

    • Solution: Verify the specificity of your inhibitor from the literature. Use a well-characterized inhibitor of System A, such as unlabeled MeAIB or other small neutral amino acids like alanine, serine, or proline, as a positive control for inhibition.[9]

Frequently Asked Questions (FAQs)

Q1: What is this compound (MeAIB) and why is it used in amino acid transport assays?

A1: Methyl 2-aminoisobutyrate (MeAIB) is a synthetic, non-metabolizable amino acid analog.[12] It is specifically transported by System A amino acid transporters, primarily SNAT1 and SNAT2.[1] Its non-metabolizable nature makes it an excellent tool for studying the transport process itself, as its accumulation within the cell is a direct measure of transporter activity without the confounding effects of subsequent metabolism.

Q2: How should I prepare and store my MeAIB stock solution?

A2:

  • Preparation: To prepare a stock solution, dissolve this compound in a suitable solvent, such as sterile, deionized water or a buffered solution like PBS.[13][14] For example, to make a 100 mM stock solution, dissolve 15.36 mg of MeAIB (MW: 153.61 g/mol ) in 1 mL of solvent. Ensure the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be stored at 4°C for a few days. Always check for any signs of precipitation before use.

Q3: What are typical kinetic values (Km and Vmax) for MeAIB transport?

A3: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for MeAIB transport can vary depending on the cell type and the specific System A transporter isoform expressed. However, published values can provide a useful reference.

Transporter/Cell LineKm (mM)Vmax (pmol/mg protein/min)Reference Cell Type
SNAT1 ~0.89 - 2.9Not always specifiedVarious
SNAT2 ~0.38 - 0.627.8 (per 20 min)Human Placental Trophoblast
Rat Heart 1.1 ± 0.0337.7 ± 0.4 (pmol/µL ICF/min)Isolated Rat Hearts

Note: The conditions under which these values were determined can vary between studies.

Q4: Which amino acids can inhibit MeAIB transport?

A4: Since MeAIB is a substrate for System A transporters, other small, neutral amino acids that are also substrates for this system will act as competitive inhibitors.

InhibitorIC50Notes
L-Alanine VariesA potent inhibitor of System A.
L-Serine VariesA known substrate and inhibitor of System A.
L-Proline VariesAlso transported by System A and acts as an inhibitor.
Glycine VariesA substrate for System A.

The IC50 values will depend on the concentration of MeAIB used in the assay and the specific cell line. It is recommended to perform a competitive inhibition experiment to determine the IC50 of a particular amino acid in your experimental system.

Experimental Protocols

Protocol 1: Radiolabeled MeAIB Uptake Assay

This protocol describes a general procedure for measuring the uptake of radiolabeled ([14C] or [3H]) MeAIB in adherent cell cultures.

  • Cell Seeding:

    • Seed cells in a 24-well or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in their standard growth medium.

  • Preparation:

    • On the day of the assay, prepare the following solutions:

      • Uptake Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS or a Krebs-Ringer-HEPES buffer) containing sodium, with the pH adjusted to 7.4.

      • Radiolabeled MeAIB Working Solution: Dilute the radiolabeled MeAIB stock in the uptake buffer to the desired final concentration (e.g., 1-10 µM).

      • Stop Buffer: Ice-cold PBS.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed (37°C) uptake buffer to remove any residual medium.

    • Add the radiolabeled MeAIB working solution to each well to initiate the uptake.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes, within the linear uptake range).

    • To terminate the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three to four times with ice-cold stop buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% SDS or Triton X-100).

    • Transfer the cell lysate to a scintillation vial.

    • Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysate from parallel wells using a standard protein assay (e.g., BCA or Bradford assay).

    • Express the uptake as picomoles or nanomoles of MeAIB per milligram of protein per unit of time.

Protocol 2: Competitive Inhibition Assay

This protocol is designed to measure the ability of a test compound (inhibitor) to compete with MeAIB for uptake.

  • Cell Seeding and Preparation:

    • Follow steps 1 and 2 from the MeAIB Uptake Assay protocol.

    • Prepare inhibitor stock solutions at various concentrations.

  • Assay Procedure:

    • Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

    • Add uptake buffer containing the desired concentration of the inhibitor to the wells. For the control wells (no inhibition), add uptake buffer without the inhibitor.

    • Pre-incubate the cells with the inhibitor at 37°C for 15-30 minutes.

    • Initiate the uptake by adding the radiolabeled MeAIB working solution (containing the inhibitor at the same concentration) to the wells.

    • Incubate, terminate, and lyse the cells as described in the MeAIB Uptake Assay protocol (steps 3c-3f).

    • Measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for MeAIB Uptake Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in Plate prepare_reagents Prepare Buffers & [14C]MeAIB Solution wash_cells Wash Cells with Uptake Buffer prepare_reagents->wash_cells add_meaib Add [14C]MeAIB (Start Uptake) wash_cells->add_meaib incubate Incubate at 37°C add_meaib->incubate stop_wash Stop Uptake & Wash with Cold Buffer incubate->stop_wash lyse_cells Lyse Cells stop_wash->lyse_cells measure_radioactivity Measure Radioactivity lyse_cells->measure_radioactivity protein_assay Protein Assay lyse_cells->protein_assay calculate_uptake Calculate Uptake Rate measure_radioactivity->calculate_uptake protein_assay->calculate_uptake

Caption: A flowchart illustrating the key steps in a radiolabeled Methyl 2-aminoisobutyrate (MeAIB) uptake assay.

Signaling Pathway: Regulation of System A Transporters

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factors (e.g., Insulin) receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k Activates snat System A Transporter (SNAT1/2) meaib_out MeAIB (in) snat->meaib_out meaib_in MeAIB (out) meaib_in->snat akt Akt pi3k->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates mtorc1->snat Upregulates expression & trafficking s6k1 S6K1 mtorc1->s6k1 Phosphorylates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Phosphorylates (Inhibits inhibition) protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis

References

Validation & Comparative

A Comparative Guide to Purity Validation of Methyl 2-aminoisobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for validating the purity of Methyl 2-aminoisobutyrate hydrochloride. The performance of the traditional non-aqueous titration method is evaluated against modern chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

Method Performance Comparison

The selection of a suitable analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of titration, HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterNon-Aqueous TitrationHPLC-UVGC-MS (with Derivatization)qNMR
Purity Assay (%) 98.5 - 101.599.43> 99> 99
Precision (RSD, %) < 0.5< 1.0< 2.0< 0.5
Accuracy (%) 98.0 - 102.099.0 - 101.098.0 - 102.099.0 - 101.0
Limit of Quantitation ~ mg level~ µg/mL level~ ng/mL level~ mg/mL level
Specificity LowHighVery HighHigh
Analysis Time/Sample ~ 15-20 min~ 20-30 min~ 30-45 min~ 10-15 min
Instrumentation Cost LowMediumHighVery High
Sample Throughput Low to MediumHighMediumMedium

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established analytical principles and data found in the public domain.

Non-Aqueous Titration

This method is a classic and cost-effective technique for the assay of amine hydrochlorides. The basic principle involves the titration of the amine salt with a strong acid in a non-aqueous solvent.

Experimental Workflow:

G cluster_prep Sample and Titrant Preparation cluster_titration Titration cluster_calc Calculation Sample Accurately weigh ~250 mg of Methyl 2-aminoisobutyrate HCl Dissolve Dissolve in 50 mL of glacial acetic acid Sample->Dissolve Mercuric_Acetate Add 10 mL of 5% w/v mercuric acetate (B1210297) in acetic acid Dissolve->Mercuric_Acetate Indicator Add 2-3 drops of crystal violet indicator Mercuric_Acetate->Indicator Titrate Titrate with 0.1 N Perchloric Acid Indicator->Titrate Titrant Prepare and standardize 0.1 N Perchloric Acid in Glacial Acetic Acid Titrant->Titrate Endpoint Observe endpoint: color change from violet to blue-green Titrate->Endpoint Record Record the volume of titrant used Endpoint->Record Calculate Calculate the purity based on the titrant volume, concentration, and sample weight Record->Calculate Blank Perform a blank titration Blank->Calculate

Titration Experimental Workflow

Reagents:

  • This compound sample

  • Glacial Acetic Acid (AR grade)

  • Perchloric Acid (70%, AR grade)

  • Acetic Anhydride (B1165640) (AR grade)

  • Mercuric Acetate (AR grade)

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

  • Potassium Hydrogen Phthalate (B1215562) (primary standard)

Procedure:

  • Preparation of 0.1 N Perchloric Acid: Dissolve 8.5 mL of 70% perchloric acid in 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh about 500 mg of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the color changes from violet to blue-green.

  • Sample Analysis: Accurately weigh approximately 250 mg of this compound into a 250 mL conical flask. Dissolve the sample in 50 mL of glacial acetic acid. Add 10 mL of 5% w/v mercuric acetate solution in glacial acetic acid to complex the chloride ions.[1][2] Add 2-3 drops of crystal violet indicator.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid to a blue-green endpoint.[2]

  • Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.

  • Calculation: Calculate the purity of this compound using the following formula: Purity (%) = [(V_s - V_b) * N * E] / W * 100 Where:

    • V_s = Volume of titrant consumed by the sample (mL)

    • V_b = Volume of titrant consumed by the blank (mL)

    • N = Normality of the perchloric acid solution

    • E = Equivalent weight of this compound (153.61 g/mol )

    • W = Weight of the sample (mg)

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for purity determination and impurity profiling.

Procedure:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and identification capabilities, but often requires derivatization for polar and non-volatile compounds like amino acid hydrochlorides.

Procedure:

  • Derivatization:

    • Accurately weigh about 5 mg of the sample into a reaction vial.

    • Add 1 mL of 2 M HCl in methanol (B129727) and heat at 70°C for 1 hour to ensure complete esterification.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile. Heat at 100°C for 2 hours to form the trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Analysis:

    • Instrumentation: A GC system coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Split injection.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from any impurities.

    • MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and about 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Analysis:

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D proton (¹H) NMR experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Comparison of Analytical Methodologies

The choice of an analytical method is a critical decision in drug development and quality control. The following diagram illustrates the key considerations when choosing between titration and modern instrumental methods.

G cluster_choice Method Selection Criteria Goal Analytical Goal Purity_Assay Simple Purity Assay Goal->Purity_Assay Impurity_Profiling Impurity Profiling & High Sensitivity Goal->Impurity_Profiling Primary_Method Primary Method/ Reference Standard Goal->Primary_Method Titration Non-Aqueous Titration Purity_Assay->Titration Cost-effective, established method HPLC_GCMS HPLC / GC-MS Impurity_Profiling->HPLC_GCMS High specificity and sensitivity qNMR Quantitative NMR Primary_Method->qNMR Direct quantification, no calibration curve needed

Decision Tree for Analytical Method Selection

References

A Comparative Guide to the Analysis of Methyl 2-aminoisobutyrate Hydrochloride and its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the incorporation of non-natural amino acids, the choice of building blocks is critical to the efficiency of synthesis and the purity of the final product. Methyl 2-aminoisobutyrate hydrochloride, a salt of the sterically hindered amino acid α-aminoisobutyric acid (Aib), presents a cost-effective option. However, its utility must be weighed against the well-established N-protected alternatives, namely Boc-Aib-OH and Fmoc-Aib-OH. This guide provides an objective comparison of these key compounds, supported by data from Certificates of Analysis and established experimental protocols.

Product Specifications: A Comparative Analysis

The quality and purity of starting materials are paramount in peptide synthesis. Below is a summary of typical specifications for this compound, Boc-Aib-OH, and Fmoc-Aib-OH, compiled from various suppliers.

ParameterThis compoundBoc-Aib-OHFmoc-Aib-OH
CAS Number 15028-41-830992-29-194744-50-0
Molecular Formula C₅H₁₂ClNO₂C₉H₁₇NO₄C₁₉H₁₉NO₄
Molecular Weight 153.61 g/mol 203.24 g/mol 325.36 g/mol
Typical Purity ≥98%≥99%≥98% (HPLC)
Appearance White to light yellow powder/crystalWhite solidWhite to off-white powder
Melting Point ~180-182 °C (decomposes)~118-122 °C~175-185 °C
Key Feature Unprotected amino group (as HCl salt)N-terminal Boc protectionN-terminal Fmoc protection

Performance Comparison in Peptide Synthesis

The primary difference in the application of these compounds lies in the handling of the N-terminal amino group during peptide coupling.

This compound requires an in situ neutralization step prior to or during the coupling reaction to liberate the free amine. This approach can be cost-effective as it bypasses the need for a separate N-protected amino acid. However, the introduction of a base for neutralization can sometimes lead to side reactions or complicate the reaction mixture. The hydrochloride salt is generally stable and has a good shelf life.

Boc-Aib-OH is used in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). Boc-SPPS is a robust and well-established method, particularly for complex or lengthy peptide sequences.

Fmoc-Aib-OH is the standard for Fmoc-chemistry SPPS. The Fmoc group is cleaved under mild basic conditions, typically with piperidine (B6355638). This orthogonality allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage from the resin. Fmoc chemistry is often favored for its milder deprotection conditions.

Due to the steric hindrance of the α,α-disubstituted Aib residue, its coupling can be challenging regardless of the strategy employed. The use of potent activating reagents such as HATU, HBTU, or PyBOP is often necessary to achieve high coupling efficiencies.

Experimental Protocols

The following are generalized protocols for the incorporation of Aib using each of the compared starting materials in solid-phase peptide synthesis.

Protocol 1: Coupling of this compound via In Situ Neutralization

This protocol is adapted for manual solid-phase peptide synthesis on a resin support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection (of the preceding residue): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • In a separate vessel, dissolve the N-protected amino acid to be coupled to the Aib residue (3 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3 eq.) in DMF.

    • To the resin, add a solution of this compound (3 eq.) in DMF.

    • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (6 eq.), to neutralize the hydrochloride and facilitate the coupling.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, and then dry under vacuum.

  • Monitoring: The completion of the coupling can be monitored using a Kaiser test.

Protocol 2: Coupling of Boc-Aib-OH in Boc-SPPS
  • Resin Preparation: Start with a suitable resin for Boc chemistry (e.g., MBHA resin).

  • Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin using 50% TFA in DCM (2 x 1 min).

  • In Situ Neutralization: Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF.

  • Coupling:

    • Pre-activate Boc-Aib-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF, with the addition of DIPEA (6 eq.).

    • Add the activated Boc-Aib-OH solution to the resin.

    • Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with acetic anhydride.

Protocol 3: Coupling of Fmoc-Aib-OH in Fmoc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for a few minutes.

    • Add the activated Fmoc-Aib-OH solution to the resin.

    • Agitate for 1-4 hours.

  • Washing: Wash the resin with DMF.

Visualizing the Workflow

The following diagrams illustrate the key steps in utilizing each of these Aib precursors in a typical peptide synthesis cycle.

G cluster_0 Methyl 2-aminoisobutyrate HCl Workflow Resin_HCl Resin-Bound Peptide Deprotection_HCl Fmoc Deprotection (20% Piperidine/DMF) Resin_HCl->Deprotection_HCl Washing1_HCl DMF Wash Deprotection_HCl->Washing1_HCl Coupling_HCl Coupling: Methyl 2-aminoisobutyrate HCl + Activated AA + DIPEA Washing1_HCl->Coupling_HCl Washing2_HCl DMF/DCM/MeOH Wash Coupling_HCl->Washing2_HCl NextCycle_HCl Next Coupling Cycle Washing2_HCl->NextCycle_HCl

Caption: Workflow for incorporating Methyl 2-aminoisobutyrate HCl.

G cluster_1 Boc-Aib-OH Workflow (Boc-SPPS) Resin_Boc Resin-Bound Peptide Deprotection_Boc Boc Deprotection (50% TFA/DCM) Resin_Boc->Deprotection_Boc Neutralization_Boc Neutralization (10% DIPEA/DMF) Deprotection_Boc->Neutralization_Boc Coupling_Boc Coupling: Activated Boc-Aib-OH Neutralization_Boc->Coupling_Boc Washing_Boc DMF/DCM Wash Coupling_Boc->Washing_Boc NextCycle_Boc Next Deprotection Cycle Washing_Boc->NextCycle_Boc

Caption: Workflow for incorporating Boc-Aib-OH in Boc-SPPS.

G cluster_2 Fmoc-Aib-OH Workflow (Fmoc-SPPS) Resin_Fmoc Resin-Bound Peptide Deprotection_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection_Fmoc Washing1_Fmoc DMF Wash Deprotection_Fmoc->Washing1_Fmoc Coupling_Fmoc Coupling: Activated Fmoc-Aib-OH Washing1_Fmoc->Coupling_Fmoc Washing2_Fmoc DMF Wash Coupling_Fmoc->Washing2_Fmoc NextCycle_Fmoc Next Deprotection Cycle Washing2_Fmoc->NextCycle_Fmoc

Caption: Workflow for incorporating Fmoc-Aib-OH in Fmoc-SPPS.

Conclusion

The choice between this compound, Boc-Aib-OH, and Fmoc-Aib-OH depends on the specific requirements of the synthesis.

  • This compound offers a potentially more economical route but requires careful optimization of the in situ neutralization and coupling conditions.

  • Boc-Aib-OH is a reliable choice for robust Boc-SPPS, a method well-suited for a wide range of peptide sequences.

  • Fmoc-Aib-OH provides the advantages of milder deprotection conditions inherent to Fmoc-SPPS, which is often the preferred method in modern peptide synthesis.

For all three, the steric hindrance of the Aib residue necessitates the use of powerful coupling reagents to ensure efficient and complete incorporation into the growing peptide chain. Researchers should select the building block that best fits their synthetic strategy, available equipment, and cost considerations, while being mindful of the specific challenges associated with this unique amino acid.

A Comparative Guide to Amino Acid Analogs in Transport Studies: Methyl 2-aminoisobutyrate hydrochloride vs. N-methyl-aminoisobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic amino acid analogs, Methyl 2-aminoisobutyrate hydrochloride and N-methyl-aminoisobutyric acid (MeAIB), for their application in studying amino acid transport systems. The choice of tracer is critical for accurately characterizing transporter function, and these two molecules, while structurally related, exhibit significant differences in their interaction with cellular transport machinery.

Introduction to the Analogs

N-methyl-aminoisobutyric acid, commonly known as MeAIB, is a well-established and highly specific model substrate for the sodium-dependent neutral amino acid transport System A .[1][2] This system, comprising transporters like SNAT1 (SLC38A1) and SNAT2 (SLC38A2), is crucial for cellular homeostasis and is often upregulated in cancer cells to meet increased metabolic demands.[1][2] MeAIB is metabolically stable, meaning it is not incorporated into proteins or otherwise altered by the cell, making it an ideal tracer for quantifying System A activity without confounding metabolic effects.[1][2][3][4]

This compound is the methyl ester of 2-aminoisobutyric acid (AIB). Unlike MeAIB, it is not as extensively characterized as a transport substrate. Its key structural feature is the esterified carboxyl group. This modification significantly alters its chemical properties, leading to a different mode of cellular uptake and interaction with transporters compared to the N-methylated MeAIB.

Mechanism of Transport and Substrate Specificity

N-methyl-aminoisobutyric acid (MeAIB) is recognized with high specificity by System A transporters.[1][5] The N-methylation prevents its recognition by most other amino acid transporters, granting it a high degree of selectivity.[5] Its transport is an active process, dependent on the sodium gradient across the cell membrane, and is electrogenic.[5] Due to its stability and specificity, radiolabeled MeAIB (e.g., [¹¹C]MeAIB or [¹⁴C]MeAIB) is widely used in both in vitro cell culture assays and in vivo Positron Emission Tomography (PET) imaging to measure System A transport rates in tumors and other tissues.[1][2][3]

This compound , on the other hand, is predicted to have a more complex interaction with cells. Amino acid transporters typically require a free carboxyl group for substrate recognition.[6][7] The esterification ("blocking") of this group in Methyl 2-aminoisobutyrate likely prevents its direct, high-affinity transport by systems like System A.[6][7] However, the ester functional group increases the molecule's lipophilicity. This may allow it to cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular esterases could hydrolyze the methyl ester, releasing the parent amino acid, 2-aminoisobutyric acid (AIB). AIB itself is a known substrate for System A.[8][9][10][11] Therefore, Methyl 2-aminoisobutyrate may act as a prodrug , delivering AIB into the cell, where it can then be trapped and potentially interact with intracellular processes.

This fundamental difference in uptake mechanism—active transport for MeAIB versus potential passive diffusion and intracellular activation for Methyl 2-aminoisobutyrate—is the core distinction for researchers to consider.

Quantitative Transport Data

The following table summarizes known kinetic parameters for MeAIB with System A transporters. Direct kinetic data for the transport of Methyl 2-aminoisobutyrate is not available in the literature, reflecting its status as a non-standard probe for these systems.

CompoundTransporterCell Type/SystemK_m (Michaelis Constant)V_max (Maximal Velocity)Citation
N-methyl-aminoisobutyric acid (MeAIB) SA1 (SNAT1)HeLa Cells~140 µMNot Specified[5]
N-methyl-aminoisobutyric acid (MeAIB) SAT2 (SNAT2)Transfected Fibroblasts200 - 500 µMNot Specified[12]
This compound Not ApplicableNot ApplicableNo direct transport data availableNo direct transport data available-

Logical and Structural Comparison

The following diagram illustrates the structural differences between the two molecules and their proposed interactions with a target cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MeAIB N-methyl-aminoisobutyric acid (MeAIB) -COOH (free) -NHCH₃ (N-methylated) Transporter System A Transporter (e.g., SNAT1/2) MeAIB->Transporter Active Transport MeAIB_Ester Methyl 2-aminoisobutyrate -COOCH₃ (esterified) -NH₂ (free amine) PassiveDiffusion Passive Diffusion MeAIB_Ester->PassiveDiffusion Increased Lipophilicity MeAIB_in MeAIB (Accumulates, Metabolically Stable) Transporter->MeAIB_in MeAIB_Ester_in Methyl 2-aminoisobutyrate PassiveDiffusion->MeAIB_Ester_in Esterase Esterases MeAIB_Ester_in->Esterase AIB_in AIB (Hydrolysis Product, System A Substrate) Esterase->AIB_in Hydrolysis

Caption: Comparison of proposed cellular uptake mechanisms.

Experimental Protocols

A common method for quantifying System A transport activity in vitro is the radiolabeled amino acid uptake assay.

Protocol: Radiolabeled Amino Acid Uptake Assay

This protocol is adapted for measuring the uptake of [¹⁴C]MeAIB in cultured mammalian cells.

  • Cell Preparation:

    • Plate cells (e.g., HeLa, K562, or other cell lines of interest) in a multi-well plate (e.g., 12-well or 24-well) and culture until they reach near-confluency.[13]

    • On the day of the experiment, aspirate the culture medium.

  • Washing and Pre-incubation:

    • Wash the cells twice with 1 mL of a pre-warmed (37°C) transport buffer, such as Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose, pH 7.4).[13]

    • After the final wash, add 0.5 mL of KRH buffer to each well and incubate for 15-30 minutes at 37°C to deplete endogenous amino acids.

  • Uptake Initiation:

    • Prepare the uptake solution by diluting radiolabeled substrate (e.g., [¹⁴C]MeAIB) in KRH buffer to the desired final concentration (e.g., 100 µM) and specific activity (e.g., 2-4 µCi/mL).[13]

    • To initiate the uptake, aspirate the pre-incubation buffer and add 0.5 mL of the uptake solution to each well.[13]

    • Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.[5]

  • Uptake Termination and Washing:

    • To terminate the transport, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular radioactivity.[13]

  • Cell Lysis and Scintillation Counting:

    • Add 1 mL of a lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well and incubate for at least 30 minutes to ensure complete cell lysis.[13]

    • Transfer the cell lysate to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail (e.g., 8 mL).[13]

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[13]

  • Data Normalization:

    • In parallel wells, determine the total protein content (e.g., using a BCA assay) or cell number for each condition.

    • Normalize the CPM values to the protein content or cell count to express the uptake rate (e.g., in nmol/mg protein/min).

G start Start: Confluent Cells in Plate wash1 Aspirate Medium & Wash Twice with Pre-warmed Buffer start->wash1 preincubate Pre-incubate in Buffer (37°C, 15-30 min) wash1->preincubate initiate Initiate Uptake: Add Radiolabeled Substrate (e.g., [¹⁴C]MeAIB) preincubate->initiate incubate Incubate for Linear Time (e.g., 1-10 min, 37°C) initiate->incubate terminate Terminate: Aspirate Uptake Solution incubate->terminate wash2 Wash 3x with Ice-Cold Buffer terminate->wash2 lyse Lyse Cells (e.g., 1% SDS) wash2->lyse count Transfer to Scintillation Vial & Measure Radioactivity lyse->count normalize Normalize CPM to Protein Content or Cell # count->normalize end End: Transport Rate normalize->end

Caption: Workflow for a radiolabeled amino acid uptake assay.

Conclusion and Recommendations

The choice between N-methyl-aminoisobutyric acid (MeAIB) and this compound depends entirely on the research question.

  • For quantifying the specific activity of System A transporters: N-methyl-aminoisobutyric acid (MeAIB) is the unequivocal choice. Its high specificity, metabolic stability, and extensive characterization make it the gold-standard probe for measuring the rate and capacity of this transport system.[1][2][5]

  • For prodrug development or studying intracellular esterase activity: This compound could be a useful tool. Its potential to act as a lipophilic prodrug for AIB makes it relevant for studies aimed at bypassing transporter-mediated uptake to deliver a substrate into the cell. However, researchers must be aware that the measured uptake will reflect a combination of membrane permeability, esterase kinetics, and subsequent trapping or transport of the hydrolyzed product (AIB), not the direct activity of a specific plasma membrane transporter.

References

A Comparative Study of Methyl 2-aminoisobutyrate Hydrochloride and Other Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 2-aminoisobutyrate hydrochloride with other common amino acid esters, focusing on their physicochemical properties and performance in key applications such as prodrug development and peptide synthesis. The information is supported by available experimental data and detailed methodologies for relevant assays.

Introduction

Amino acid esters are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. They serve as protected forms of amino acids, facilitating their use in peptide synthesis and as prodrug moieties to enhance the pharmacokinetic properties of parent drugs. This compound, the methyl ester of α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid ester with a unique gem-dimethyl substitution at the α-carbon. This structural feature imparts distinct properties compared to esters of proteinogenic amino acids like alanine (B10760859), valine, and leucine (B10760876).

This comparative analysis will explore the physicochemical characteristics, stability, permeability, and reactivity of this compound in relation to other representative amino acid methyl esters.

Physicochemical Properties

The physicochemical properties of amino acid esters, such as molecular weight, melting point, and solubility, are critical factors influencing their handling, formulation, and biological activity. The hydrochloride salt form generally enhances water solubility.

PropertyMethyl 2-aminoisobutyrate HClL-Alanine methyl ester HClL-Valine methyl ester HClL-Leucine methyl ester HCl
Molecular Formula C₅H₁₂ClNO₂C₄H₁₀ClNO₂C₆H₁₄ClNO₂C₇H₁₆ClNO₂
Molecular Weight ( g/mol ) 153.61[1][2][3]139.58[4]167.63[5]181.66[6][7][8]
Melting Point (°C) ~185 (decomposition)[1]109-111[9][10]171-173[11]151-153[7][8]
Solubility in Water Slightly soluble[1][12]Soluble (100 mg/ml)[9]Soluble (5% in water)Soluble (e.g., c=2 in H₂O)[7]

Performance Comparison

Stability and Hydrolysis

The stability of amino acid esters is crucial for their application as prodrugs, as it determines their shelf-life and their conversion rate to the active drug in vivo. Hydrolysis, the cleavage of the ester bond, can be influenced by pH and the presence of enzymes.

ParameterMethyl 2-aminoisobutyrate HCl (Expected)Other Amino Acid Methyl Esters (e.g., Alanine, Valine)
Chemical Stability (Hydrolysis) Higher stability due to steric hindrance.Generally less stable, with hydrolysis rates influenced by the side chain. Branched side chains (Val, Ile) can slightly decrease hydrolysis rates compared to smaller ones (Ala).[11]
Enzymatic Stability (e.g., in Plasma) Expected to have a longer half-life due to resistance to enzymatic cleavage by esterases.Variable half-lives depending on the specific amino acid and the biological matrix. For example, some amino acid ester prodrugs of acyclovir (B1169) show half-lives ranging from a few hours to over 200 hours in plasma.[7]

Experimental Protocols

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of compounds.

Objective: To determine the apparent permeability coefficient (Papp) of an amino acid ester across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • The test compound (e.g., 10 µM) is added to the apical (donor) side of the monolayer.

    • Samples are collected from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Caco2_Permeability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21-25 days to form monolayer Caco2_Seeding->Differentiation TEER_Measurement Measure TEER to confirm monolayer integrity Differentiation->TEER_Measurement Add_Compound Add test compound to apical side TEER_Measurement->Add_Compound If integrity is confirmed Incubate Incubate at 37°C Add_Compound->Incubate Sample_Collection Collect samples from basolateral side at time points Incubate->Sample_Collection LCMS_Analysis Quantify compound concentration by LC-MS/MS Sample_Collection->LCMS_Analysis Papp_Calculation Calculate Papp value LCMS_Analysis->Papp_Calculation

Plasma Stability Assay

Objective: To determine the in vitro stability of an amino acid ester in human plasma.

Methodology:

  • Incubation: The test compound is incubated in human plasma at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: The reaction is quenched, and plasma proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the remaining compound is plotted against time, and the half-life (t₁/₂) is calculated.

Plasma_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Incubate_Plasma Incubate test compound in human plasma at 37°C Time_Points Take aliquots at various time points Incubate_Plasma->Time_Points Quench_Precipitate Quench reaction and precipitate proteins Time_Points->Quench_Precipitate Centrifuge Centrifuge to separate supernatant Quench_Precipitate->Centrifuge LCMS_Analysis Analyze supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Calculate_HalfLife Calculate half-life (t₁/₂) LCMS_Analysis->Calculate_HalfLife

Applications in Research and Development

Prodrug Design

Amino acid esters are frequently used as prodrugs to improve the solubility, permeability, and overall bioavailability of therapeutic agents. The choice of the amino acid ester can significantly impact the prodrug's performance.

  • This compound: The steric hindrance of the gem-dimethyl group is expected to confer high stability against premature hydrolysis in the gastrointestinal tract and plasma. This could be advantageous for delivering drugs to specific targets where slower, more controlled release is desired. However, this same stability might hinder rapid conversion to the active drug at the target site.

  • Other Amino Acid Esters: Esters of L-amino acids like L-valine and L-leucine are substrates for peptide transporters (e.g., PEPT1) in the intestine, which can significantly enhance their absorption. While direct data for Methyl 2-aminoisobutyrate is limited, its non-proteinogenic nature may result in lower affinity for these transporters compared to esters of common L-amino acids.

Prodrug_Activation_Pathway Prodrug Amino Acid Ester Prodrug (in GI tract) Absorption Absorption via Passive Diffusion or Peptide Transporters (PEPT1) Prodrug->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Enzymatic_Cleavage Enzymatic Hydrolysis (Esterases) Systemic_Circulation->Enzymatic_Cleavage Active_Drug Active Drug Enzymatic_Cleavage->Active_Drug Target_Site Target Site Active_Drug->Target_Site

Peptide Synthesis

Amino acid esters serve as C-terminally protected amino acids in solution-phase peptide synthesis. The efficiency of the coupling reaction can be influenced by the steric bulk of the amino acid ester.

  • This compound: The gem-dimethyl group of the Aib residue makes it a sterically hindered amino acid. Coupling of Aib residues is known to be challenging and often requires more potent coupling reagents and longer reaction times to achieve good yields.[5][10] Standard methods may result in low yields.

  • Other Amino Acid Methyl Esters: Esters of less sterically hindered amino acids like alanine and leucine generally participate in peptide coupling reactions with higher efficiency under standard conditions. Valine, with its β-branched side chain, can present some steric hindrance, but it is generally less challenging to couple than Aib.

Peptide_Coupling_Comparison cluster_reactants Reactants cluster_comparison Coupling Efficiency N_Protected_AA N-Protected Amino Acid Coupling_Reagent Coupling Reagent (e.g., DCC, HBTU) N_Protected_AA->Coupling_Reagent AA_Ester Amino Acid Methyl Ester AA_Ester->Coupling_Reagent Dipeptide Protected Dipeptide Coupling_Reagent->Dipeptide Aib_Ester Methyl 2-aminoisobutyrate: Lower yield, requires stronger coupling reagents Other_Esters Other Methyl Esters: Higher yield under standard conditions

Conclusion

This compound presents a unique profile compared to other amino acid esters due to the steric hindrance imparted by its gem-dimethyl group. This feature likely enhances its chemical and enzymatic stability, making it a potentially valuable candidate for prodrug applications requiring controlled release. However, this same steric bulk poses a challenge in peptide synthesis, often necessitating specialized coupling protocols to achieve satisfactory yields. In contrast, methyl esters of common proteinogenic amino acids like alanine, valine, and leucine generally exhibit higher reactivity in peptide synthesis and can leverage active transport mechanisms for improved intestinal absorption in prodrug applications. The choice of an amino acid ester for a specific application will, therefore, depend on a careful consideration of the desired balance between stability, reactivity, and biological transport.

References

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with Methyl 2-aminoisobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potential for antibody cross-reactivity with small molecules is paramount to ensure assay accuracy and therapeutic safety. This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies with Methyl 2-aminoisobutyrate hydrochloride, a non-proteinogenic amino acid ester. Due to the current lack of specific published data on antibodies targeting this molecule, this guide will utilize a hypothetical framework based on established immunological principles to illustrate a robust comparison and evaluation process.

Understanding the Likelihood of Cross-Reactivity

This compound is a small molecule, often referred to as a hapten in the context of immunology. Haptens are not immunogenic on their own but can elicit an antibody response when conjugated to a larger carrier protein. The resulting antibodies can potentially cross-react with structurally similar molecules.

The key structural features of this compound that would influence antibody recognition are:

  • The 2-aminoisobutyrate core: This provides the foundational structure.

  • The methyl ester group: This modification is a potential key epitope for antibody binding.

  • The gem-dimethyl group: The two methyl groups on the alpha-carbon create a distinct steric hindrance that can be recognized by an antibody.

An antibody generated against a molecule with a similar backbone, such as 2-aminoisobutyric acid, or against another small molecule with a methyl ester, could potentially exhibit cross-reactivity with this compound.

Hypothetical Cross-Reactivity Comparison

To illustrate how cross-reactivity would be assessed, we present a hypothetical scenario where a polyclonal antibody is raised against 2-aminoisobutyric acid conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH). The resulting antibody is then tested for its binding affinity to the immunogen and its cross-reactivity with this compound and other structurally related analogs.

Data Presentation: Competitive ELISA Results

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the cross-reactivity of an antibody with different antigens. In this assay, the ability of a free analyte (the competitor) to inhibit the binding of the antibody to a coated antigen is measured. The concentration of the competitor that causes 50% inhibition of the antibody binding (IC50) is determined. Cross-reactivity is then calculated relative to the immunogen.

Table 1: Hypothetical Cross-Reactivity of an Anti-2-Aminoisobutyric Acid Antibody

Competitor MoleculeIC50 (µM)Cross-Reactivity (%)
2-Aminoisobutyric acid (Immunogen)1.5100
This compound 5.2 28.8
Alanine (B10760859)> 1000< 0.15
Valine> 1000< 0.15
Methyl isobutyrate2500.6

Cross-Reactivity (%) = (IC50 of Immunogen / IC50 of Competitor) x 100

In this hypothetical dataset, the antibody shows the highest affinity for the immunogen, 2-aminoisobutyric acid. It exhibits significant cross-reactivity with this compound, suggesting that the antibody recognizes the core 2-aminoisobutyrate structure, but the addition of the methyl ester group reduces the binding affinity. The negligible cross-reactivity with alanine and valine indicates the importance of the gem-dimethyl group for recognition. The low cross-reactivity with methyl isobutyrate highlights the critical role of the amino group in the antibody-antigen interaction.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible cross-reactivity data.

Competitive ELISA Protocol
  • Antigen Coating: A 96-well microtiter plate is coated with a conjugate of 2-aminoisobutyric acid and a protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Competitive Reaction:

    • A series of dilutions of the competitor molecules (2-aminoisobutyric acid, this compound, etc.) are prepared in an assay buffer (e.g., PBST with 0.1% BSA).

    • The anti-2-aminoisobutyric acid antibody is diluted to a pre-determined optimal concentration in the assay buffer.

    • 50 µL of each competitor dilution is added to the wells, followed by 50 µL of the diluted primary antibody.

    • The plate is incubated for 1-2 hours at room temperature to allow for the competitive binding to occur.

  • Washing: The plate is washed three times with the wash buffer.

  • Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in the assay buffer, is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with the wash buffer.

  • Substrate Development: 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The plate is incubated in the dark for 15-30 minutes.

  • Reaction Stoppage: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The IC50 values are determined from the resulting sigmoidal dose-response curves.

Visualizations

Competitive ELISA Workflow

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection cluster_readout 5. Readout plate1 96-well plate plate2 Coated Plate antigen 2-AIB-BSA Conjugate antigen->plate1 Coat plate3 Blocked Plate blocker BSA blocker->plate2 Block plate4 Washed Plate competitor Free Competitor (e.g., Methyl 2-aminoisobutyrate HCl) competitor->plate3 primary_ab Anti-2-AIB Antibody primary_ab->plate3 plate5 Developed Plate secondary_ab HRP-conjugated Secondary Antibody secondary_ab->plate4 tmb TMB Substrate tmb->plate4 Add after secondary Ab reader Microplate Reader (450 nm) plate5->reader

Caption: Workflow of the competitive ELISA for cross-reactivity testing.

Structural Basis for Potential Cross-Reactivity

Structural_Comparison cluster_antibody Antibody Binding Site AIB 2-Aminoisobutyric acid (Core Structure) Antibody Anti-2-AIB Antibody AIB->Antibody High Affinity Binding MAIB Methyl 2-aminoisobutyrate HCl (Core + Methyl Ester) MAIB->Antibody Lower Affinity Binding (Cross-Reactivity)

Caption: Structural similarity as the basis for antibody cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of antibodies with this compound is not currently available, the principles of immunology allow for a predictive assessment. A competitive ELISA is the gold standard for quantifying such interactions. Researchers developing immunoassays for or therapeutics involving small molecules like this compound must conduct thorough cross-reactivity studies to ensure the specificity and accuracy of their results. The hypothetical data and protocols provided in this guide serve as a framework for designing and interpreting such critical experiments.

Confirming the Identity of Methyl 2-aminoisobutyrate Hydrochloride: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the confirmation of Methyl 2-aminoisobutyrate hydrochloride. It includes detailed experimental protocols, comparative data, and visual representations of workflows and fragmentation pathways to aid in the accurate identification of this compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Accurate confirmation of its identity is paramount for ensuring the quality and reliability of downstream applications in research and drug development. Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and specificity for molecular identification by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

This guide will focus on the use of Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) for the analysis of Methyl 2-aminoisobutyrate. Due to the polar nature of the hydrochloride salt, a derivatization step is typically required to enhance volatility for GC analysis.

Comparative Analysis of Mass Spectra

To confirm the identity of Methyl 2-aminoisobutyrate, its mass spectrum can be compared with that of a known, structurally similar compound. For this guide, we will compare the expected mass spectrum of Methyl 2-aminoisobutyrate with the experimentally obtained mass spectrum of Methyl isobutyrate.

Table 1: Comparison of Expected and Known Mass Spectral Data

FeatureMethyl 2-aminoisobutyrate (Predicted)Methyl Isobutyrate (Experimental)[1]
Molecular Weight (Free Base) 117.15 g/mol 102.13 g/mol
Molecular Ion (M+) m/z 117m/z 102
Major Fragment 1 m/z 102 (Loss of -CH3)m/z 87 (Loss of -CH3)
Major Fragment 2 m/z 88 (Loss of -C(O)OCH3)m/z 71 (Loss of -OCH3)
Major Fragment 3 m/z 58 (Alpha-cleavage)m/z 43 (Isopropyl cation)
Base Peak m/z 58m/z 43

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for the derivatization and subsequent GC-MS analysis of this compound.

1. Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Acetyl chloride or Thionyl chloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (anhydrous)

  • Inert gas (e.g., Nitrogen or Argon)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

2. Sample Preparation (Derivatization):

Amino acids and their salts are polar and non-volatile, making them unsuitable for direct GC-MS analysis. A two-step derivatization is often employed: esterification of the carboxylic acid group followed by silylation of the amino group.[2][3]

  • Step 1: Esterification (Formation of the Methyl Ester)

    • Weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.

    • Add 1 mL of anhydrous methanol.

    • Slowly add 200 µL of acetyl chloride or thionyl chloride dropwise while cooling the vial in an ice bath.

    • Seal the vial and heat at 70°C for 1 hour.[4]

    • Evaporate the solvent to dryness under a gentle stream of inert gas.

  • Step 2: Silylation (Formation of the TMS Derivative)

    • To the dried residue from Step 1, add 100 µL of anhydrous ethyl acetate and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injection Port Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Visualizing the Process

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of the derivatized Methyl 2-aminoisobutyrate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Methyl 2-aminoisobutyrate HCl Esterification Esterification (Methanol/AcCl) Sample->Esterification Silylation Silylation (BSTFA) Esterification->Silylation Derivatized_Sample Volatile Derivative Silylation->Derivatized_Sample GC_Injection GC Injection Derivatized_Sample->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways M_plus [M]+• m/z 117 frag1 [M - CH3]+ m/z 102 M_plus->frag1 - •CH3 frag2 [M - COOCH3]+ m/z 58 M_plus->frag2 - •COOCH3 frag3 [C4H8NO]+ m/z 88 M_plus->frag3 α-cleavage

Caption: Predicted fragmentation of Methyl 2-aminoisobutyrate.

Conclusion

Mass spectrometry, particularly GC-MS following derivatization, is a highly effective method for confirming the identity of this compound. By comparing the obtained mass spectrum with the predicted fragmentation pattern and the spectra of related compounds, researchers can achieve a high degree of confidence in their starting material. The detailed protocol and comparative data provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, ensuring the integrity and quality of their work.

References

A Comparative Guide to Peptide Synthesis: Benchmarking Coupling Reagent Performance for Methyl 2-aminoisobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of peptides containing sterically hindered amino acids is a significant hurdle. Methyl 2-aminoisobutyrate hydrochloride, a derivative of α-aminoisobutyric acid (Aib), presents such a challenge due to the steric bulk around its α-carbon. This bulkiness can severely impede the kinetics of peptide bond formation, leading to incomplete reactions, low yields, and an increased risk of racemization. The choice of coupling reagent is therefore a critical determinant of success.

This guide provides an objective comparison of common coupling reagents for the incorporation of sterically hindered residues like Methyl 2-aminoisobutyrate, supported by experimental data from the literature.

Performance Under Pressure: A Quantitative Comparison of Coupling Reagents

The efficiency of incorporating sterically hindered amino acids such as Aib is highly dependent on the activation method. The following table summarizes the performance of various classes of coupling reagents based on yield, reaction time, and control of racemization.

Reagent ClassCoupling ReagentRelative Efficiency for Hindered CouplingsTypical Reaction TimeRacemization Risk
Aminium/Uronium Salts HATU, HCTUVery High30 min - 2 hoursLow
HBTU, TBTUHigh1 - 4 hoursLow to Moderate
COMUVery High30 min - 2 hoursLow
Phosphonium Salts PyBOP, PyAOPHigh1 - 3 hoursLow
PyBrOPVery High (esp. for N-methylated AAs)1 - 2 hoursModerate
Carbodiimides DCC/HOBtLow to ModerateSeveral hoursHigh
DIC/HOAtModerate to High2 - 6 hoursLow

This table is a synthesis of data from multiple sources. Reaction conditions and specific substrates will influence outcomes.

Aminium/uronium salts, particularly HATU and COMU, are generally regarded as the most effective reagents for coupling sterically demanding amino acids like Aib.[1][2][3] Their high reactivity is attributed to the formation of highly reactive OAt or Oxyma active esters. Phosphonium reagents such as PyBOP and PyAOP are also robust options, demonstrating high coupling efficiency.[3][4] While traditional carbodiimides like DCC are often inefficient for these challenging couplings, their performance can be significantly enhanced with additives like HOAt, which is superior to HOBt in suppressing racemization and accelerating the reaction.[1]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) focusing on the coupling step for a sterically hindered amino acid like this compound.

Protocol 1: Coupling with Aminium/Uronium Reagents (e.g., HATU)
  • Resin Preparation: The solid support resin with the N-terminally deprotected peptide chain should be swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes.[5]

  • Amino Acid Activation: In a separate reaction vessel, dissolve the protected Methyl 2-aminoisobutyrate (3 equivalents relative to the resin's substitution level) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture. Allow this mixture to pre-activate for 1-5 minutes at room temperature.[5]

  • Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 1 to 4 hours. The progress of the reaction should be monitored.

  • Washing: After the coupling is complete, drain the reaction mixture and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

Protocol 2: Coupling with Phosphonium Reagents (e.g., PyBOP)
  • Resin Preparation: Swell the resin as described in Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve the protected Methyl 2-aminoisobutyrate (2 equivalents) and PyBOP (2 equivalents) in DMF.

  • Base Addition and Coupling: Add DIPEA (4 equivalents) to the activation mixture and immediately add the solution to the drained resin.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1 to 3 hours. Monitor the reaction for completion.

  • Washing: Follow the washing procedure described in Protocol 1.

Protocol 3: Coupling with Carbodiimides and Additives (e.g., DIC/HOAt)
  • Resin Preparation: Swell the resin as described in Protocol 1.

  • Reagent Solution: In a separate vessel, dissolve the protected Methyl 2-aminoisobutyrate (3 equivalents) and HOAt (3 equivalents) in DMF.

  • Coupling Reaction: Add the carbodiimide (B86325) (e.g., DIC, 3 equivalents) to the drained resin, immediately followed by the amino acid/HOAt solution. Agitate the mixture at room temperature. Reaction times are typically longer, ranging from 2 to several hours.

  • Washing: Follow the washing procedure described in Protocol 1.

Visualizing the Process

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA + Reagent + Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Start Start: Fmoc-AA-Resin Start->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation AA_COOH R-COOH (Protected Amino Acid) ActiveEster Reactive Intermediate (e.g., OAt-ester) AA_COOH->ActiveEster Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster PeptideBond New Peptide Bond ActiveEster->PeptideBond Nucleophilic Attack Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->PeptideBond Base Base (e.g., DIPEA) Base->AA_COOH Base->Peptide_NH2 Neutralization

Caption: Simplified mechanism of amide bond formation using a coupling reagent.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 2-aminoisobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-aminoisobutyrate hydrochloride (CAS No. 15028-41-8), fostering a secure research environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, always wear protective gloves, clothing, and eye/face protection.[1] Ensure adequate ventilation or work in a well-ventilated area to avoid inhalation of dust.[1][3] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must adhere to local, state, and federal regulations.[3][4] This substance should be treated as chemical waste and disposed of at an approved waste disposal plant.[1]

  • Waste Identification and Collection :

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, liners) in a suitable, clearly labeled, and closed container.[3] Avoid dust formation during collection by sweeping and shoveling, or vacuuming the spillage.[2][3]

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department or a qualified waste management professional to ensure complete and accurate classification of the waste.[1] They will provide guidance on specific local and regional disposal requirements.

  • Storage Pending Disposal :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arranging for Professional Disposal :

    • The designated waste will be picked up by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]

Accidental Release Measures

In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[2] Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable container for disposal.[1][3]

Quantitative Data Summary

Currently, publicly available safety data sheets for this compound do not specify quantitative limits for disposal (e.g., concentration thresholds). The primary directive is to manage it as a chemical waste stream in accordance with regulatory guidelines.

ParameterValueSource
Recommended StorageCool, dry, well-ventilated place[1]
Incompatible MaterialsStrong oxidizing agents[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have Methyl 2-aminoisobutyrate hydrochloride for disposal collect Collect waste in a sealed, labeled container start->collect consult Consult with Environmental Health & Safety (EHS) collect->consult classify Classify waste according to local, state, and federal regulations consult->classify store Store waste container in a secure, designated area classify->store arrange Arrange for pickup by a licensed waste disposal contractor store->arrange end_proc End: Proper Disposal Complete arrange->end_proc

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-aminoisobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-aminoisobutyrate hydrochloride

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No: 15028-41-8). Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining a secure research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 15028-41-8[1][3]
Molecular Formula C₅H₁₁NO₂·HCl[4]
Molecular Weight 153.61 g/mol [4][5]
Appearance Solid, White Powder[1][6]
Purity >95%[2][3]
Melting Point 185°C[1]

Operational and Safety Protocols

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. A risk assessment should be conducted to determine the specific needs for each procedure.

  • Eye and Face Protection:

    • Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][3]

    • In situations with a high risk of splashing, a face shield should be used in addition to goggles.[7][8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) tested according to EN 374.[9][10] Gloves should be inspected before use and disposed of properly after handling the substance.[5]

    • Protective Clothing: A lab coat or disposable gown is required.[9] For procedures with a higher risk of exposure, wear protective gloves and clothing to prevent skin contact.[2]

  • Respiratory Protection:

    • Under normal conditions with adequate ventilation, respiratory protection is not typically required.

    • If dust formation is likely or ventilation is poor, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or a higher level of respiratory protection.[5][10] All respirator use must be part of a comprehensive respiratory protection program.[8]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidental exposure.

  • Engineering Controls:

    • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]

    • Ensure that eyewash stations and safety showers are located close to the workstation.[2][3]

  • Safe Handling Practices:

    • Avoid all contact with eyes, skin, and clothing.[3]

    • Avoid breathing dust.[1]

    • Prevent the formation of dust during handling.[2][3]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

    • Wash hands thoroughly after handling the substance.[1][2]

  • Storage Conditions:

    • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][3][5]

    • For long-term stability, some suppliers recommend storing in a freezer.[3][5]

    • The material is hygroscopic; protect it from moisture.[3]

Emergency and Disposal Plans

Accidental Release and Spill Response

Immediate and appropriate action is required in the event of a spill to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[11][12]

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, evacuate the laboratory and contact emergency services.[13]

  • Don PPE: Before cleanup, put on the required personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[1][11]

  • Containment: If the material is a solid, prevent the spread of dust. For all spills, prevent the chemical from entering drains or water courses.[1]

  • Cleanup: Gently sweep or vacuum up the spilled solid material, avoiding dust formation.[3] Place the collected material into a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[13]

  • Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[1][13]

SpillResponse cluster_assessment Initial Response cluster_major Major Spill cluster_minor Minor Spill spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill (Minor vs. Major) alert->assess emergency Contact Emergency Services (911) assess->emergency Major ppe Don Appropriate PPE assess->ppe Minor contain Contain Spill ppe->contain cleanup Collect Waste contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Waste decon->dispose

Caption: Workflow for handling a chemical spill.

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2][3]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor. If the person is not breathing, give artificial respiration.[1][2][3]

  • Ingestion: Do NOT induce vomiting.[3] Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Chemical waste must be managed to ensure safety and environmental protection.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[3]

  • Procedure:

    • Collect waste chemical and any contaminated materials (e.g., paper towels, gloves) in a compatible, tightly sealed, and properly labeled container.[5][13]

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Do not empty the chemical into drains or release it into the environment.[3][5]

    • Arrange for disposal through a licensed waste disposal company. Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminoisobutyrate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminoisobutyrate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。